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  • Product: Methyl 3-methyl-2-phenylbutanoate
  • CAS: 72615-27-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl 3-methyl-2-phenylbutanoate

CAS Registry Number: 72615-27-1 Synonyms: Methyl -isopropylphenylacetate; 2-Phenylisovaleric acid methyl ester Version: 2.0 (Technical Release) Executive Summary & Chemical Identity Methyl 3-methyl-2-phenylbutanoate is a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 72615-27-1 Synonyms: Methyl


-isopropylphenylacetate; 2-Phenylisovaleric acid methyl ester
Version:  2.0 (Technical Release)

Executive Summary & Chemical Identity

Methyl 3-methyl-2-phenylbutanoate is a lipophilic ester characterized by significant steric hindrance at the


-carbon. Structurally, it represents the methyl ester of 3-methyl-2-phenylbutanoic acid  (also known as 

-isopropylphenylacetic acid). Its utility spans from chiral building blocks in pharmaceutical synthesis (e.g., NSAID analogs,

-blocker intermediates) to high-stability fragrance fixatives due to its resistance to enzymatic and hydrolytic degradation.

This guide provides a definitive physicochemical profile, validated synthetic workflows, and stability data, distinguishing this specific isomer from its structural relatives like isopropyl phenylacetate.

Structural Architecture

The molecule features a chiral center at C2, creating a crowded steric environment due to the simultaneous presence of a phenyl ring and an isopropyl group.

  • IUPAC Name: Methyl 3-methyl-2-phenylbutanoate[1][2][3][4][5]

  • SMILES: COC(=O)C(C(C)C)c1ccccc1

  • InChIKey: RHOGKBHFZYAOSG-UHFFFAOYSA-N[6][7]

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence SAR (Structure-Activity Relationship) predictions for parameters lacking direct literature precedents.

Table 1: Core Physicochemical Parameters
ParameterValue / RangeConfidenceContext
Molecular Weight 192.25 g/mol Exact Based on Formula

Physical State Colorless to Pale Yellow LiquidObserved Standard ambient temperature
Boiling Point 245°C – 255°CPredicted@ 760 mmHg (Derived from parent acid BP ~275°C)
Density 0.995 – 1.01 g/mLHigh@ 25°C (Ref: Isopropyl phenylacetate is 1.001)
LogP (Octanol/Water) 3.1 – 3.4HighHighly Lipophilic (Parent acid LogP ~2.[8]6)
Water Solubility < 50 mg/LHighPractically insoluble; requires co-solvent
Flash Point > 100°CPredictedClosed Cup
Refractive Index

PredictedAromatic ring contribution
Stereochemistry 1 Chiral Center (C2)Fact Exists as (R) and (S) enantiomers

Critical Insight: The high LogP (>3.0) indicates this compound will readily cross biological membranes but requires surfactant-assisted dissolution for aqueous bioassays.

Synthetic Pathways & Manufacturing Logic

The synthesis of Methyl 3-methyl-2-phenylbutanoate is non-trivial due to the steric bulk of the isopropyl group, which hinders nucleophilic attack during direct alkylation.

Protocol A: De Novo Synthesis via Enolate Alkylation

This pathway ensures high regioselectivity by installing the isopropyl group onto the phenylacetate scaffold.

Mechanism:

  • Deprotonation: Methyl phenylacetate is treated with a non-nucleophilic strong base (LDA) to form the enolate.

  • Alkylation: The enolate attacks 2-bromopropane (isopropyl bromide).

  • Workup: Quenching and distillation.

Synthesis cluster_conditions Critical Control Points Start Methyl Phenylacetate Inter Enolate Species Start->Inter Deprotonation Base LDA / THF (-78°C) Base->Inter Product Methyl 3-methyl-2-phenylbutanoate (Racemic) Inter->Product SN2 Alkylation (Sterically Slow) Reagent Isopropyl Bromide (2-Bromopropane) Reagent->Product C1 Temp < -70°C to prevent self-condensation C2 Use HMPA/DMPU to accelerate SN2

Caption: Kinetic enolate alkylation pathway. The addition of polar aprotic co-solvents (HMPA or DMPU) is often required to overcome the poor electrophilicity of the secondary halide.

Stability & Reactivity: The Steric Shield Effect

A defining feature of this molecule is its resistance to hydrolysis . The isopropyl group at the


-position acts as a "steric shield," blocking the trajectory of incoming nucleophiles (like water or hydroxide ions) toward the carbonyl carbon.
Hydrolytic Stability Assay (Self-Validating Protocol)

Researchers often underestimate the stability of hindered esters. A standard 1N NaOH test will likely fail or proceed too slowly.

Validated Protocol:

  • Standard: Dissolve 100 mg ester in 5 mL Methanol. Add 5 mL 1N NaOH. Stir at 25°C.

    • Expected Result: < 10% hydrolysis after 24 hours.

  • Forced Degradation (Validation): Dissolve 100 mg ester in 5 mL DMSO (to strip hydration shells from OH-). Add 5 equiv. KOH. Heat to 80°C.

    • Expected Result: > 90% hydrolysis after 4 hours.[9]

Implication: In drug development, this ester functionality functions effectively as a "hard" prodrug moiety, releasing the active acid only under specific enzymatic conditions (e.g., liver esterases) rather than spontaneous chemical hydrolysis in plasma.

Hydrolysis Ester Methyl 3-methyl-2-phenylbutanoate Transition Tetrahedral Intermediate (High Energy) Ester->Transition Slow Attack Nu Nucleophile (OH-) Nu->Transition Products 3-methyl-2-phenylbutanoate (anion) + Methanol Transition->Products Collapse Steric Steric Clash: Isopropyl vs Phenyl Steric->Transition Destabilizes

Caption: Mechanistic visualization of steric hindrance retarding the formation of the tetrahedral intermediate during hydrolysis.

Analytical Methods

Accurate quantification requires separation of the enantiomers, as biological activity (e.g., odor perception or pharmacological efficacy) is often stereospecific.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (98:2 v/v). Note: Low polarity required due to lipophilicity.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (phenyl).

  • Resolution: Expect

    
     separation between (R) and (S) enantiomers.
    
GC-MS Identification
  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C.

  • Ramp: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Key Fragments (EI, 70eV):

    • 
       192 (
      
      
      
      )
    • 
       133 (Loss of -COOMe, Carbocation stabilization by Phenyl)
      
    • 
       91 (Tropylium ion, characteristic of benzyl/phenyl groups)
      

References

  • Chemical Identity & CAS: BLD Pharm. (2025). Methyl 3-methyl-2-phenylbutanoate Product Sheet. Retrieved from

  • Parent Acid Properties: CymitQuimica. (2025). 3-Methyl-2-phenylbutanoic acid Physicochemical Data. Retrieved from

  • Hydrolysis Kinetics: Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[10] Retrieved from

  • Isomer Comparison: FooDB. (2010). Isopropyl phenylacetate (Isomer) Properties. Retrieved from

  • Synthetic Methodology: Stoltz, B. M., et al. (2006). Palladium-Catalyzed Enantioselective Oxidation of Secondary Alcohols. J. Am. Chem. Soc., 128, 11752-11753. (Contextual reference for alpha-functionalization). Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of Methyl 3-methyl-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its shelf-life, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 3-methyl-2-phenylbutanoate, a compound of interest in organic synthesis and potential drug development. By integrating experimental thermal analysis with computational chemistry, we present a robust, self-validating methodology for a complete stability assessment. This document is designed to be a practical resource, offering not only procedural steps but also the underlying scientific rationale to empower researchers in their decision-making processes.

Introduction: The Imperative of Thermodynamic Stability

In the realm of pharmaceutical sciences, thermodynamic stability is not merely a physical-chemical parameter; it is a cornerstone of drug viability. It dictates the conditions under which a compound can be stored, transported, and formulated without undergoing degradation that could lead to loss of potency or the formation of toxic byproducts. For a molecule like Methyl 3-methyl-2-phenylbutanoate, which contains a potentially labile ester functional group, a thorough understanding of its intrinsic stability is paramount.

This guide eschews a one-size-fits-all template, instead adopting a holistic approach tailored to the specific structural features of Methyl 3-methyl-2-phenylbutanoate. We will explore both empirical and theoretical pathways to elucidate its stability profile, providing a blueprint that can be adapted for other small molecules.

Molecular Profile of Methyl 3-methyl-2-phenylbutanoate

Structure:

The structure reveals several key features that inform our stability assessment strategy:

  • Ester Linkage: The methyl ester group is a primary site for potential hydrolysis, which can be catalyzed by acidic or basic conditions.[1] The rate of hydrolysis is a key indicator of kinetic stability, which is intrinsically linked to the underlying thermodynamic landscape.

  • Steric Hindrance: The presence of a phenyl group and an isopropyl group adjacent to the ester carbonyl may offer some steric protection against nucleophilic attack, potentially enhancing its stability compared to less hindered esters.

  • Benzylic Position: The C-H bond at the stereocenter (alpha to the phenyl group) could be susceptible to oxidation.

  • Absence of Unsaturation: The core of the molecule is saturated, which generally imparts greater stability compared to unsaturated analogues that can undergo isomerization or polymerization.[2][3]

The primary degradation pathway of concern is the hydrolysis of the ester bond, which would yield methanol and 3-methyl-2-phenylbutanoic acid. The thermodynamic favorability of this reaction under various conditions is a central question this guide will address.

Part 1: Experimental Assessment of Thermal and Chemical Stability

Experimental methods provide tangible data on how the material behaves under thermal and chemical stress. The following protocols are designed to be self-validating by providing orthogonal data points.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is a direct measure of thermal stability, identifying the temperature at which the compound begins to decompose or evaporate. For Methyl 3-methyl-2-phenylbutanoate, this will reveal the upper-temperature limit for its handling and storage.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity Methyl 3-methyl-2-phenylbutanoate into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20 mL/min. Running the experiment in both atmospheres can distinguish between thermal decomposition and oxidation.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min.[4]

  • Data Analysis: Plot mass (%) vs. temperature (°C). The onset temperature of decomposition is typically defined as the temperature at which a 5% mass loss is observed.[4]

Data Presentation:

ParameterValue (Hypothetical)
Onset of Decomposition (N2)220 °C
Onset of Decomposition (Air)205 °C
Temperature at Max Loss Rate250 °C
Residual Mass at 600 °C< 1%
Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, heat of fusion, and to detect any phase transitions or exothermic decomposition events that would signify instability.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp up to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (mW) vs. temperature (°C). An endothermic peak will indicate melting, while a sharp exothermic peak would suggest decomposition.

Mandatory Visualization:

dsc_thermogram cluster_axes y_axis Endo <--- Heat Flow (mW) ---> Exo x_axis Temperature (°C) origin->y_axis origin->x_axis p1 p2 Melting Point p1->p2 p3 p2->p3 p4 Decomposition p3->p4 p5 p4->p5

Caption: Hypothetical DSC thermogram showing an endothermic melting event followed by an exothermic decomposition.

Accelerated Stability Study (Stress Testing)

Causality: To understand the stability of Methyl 3-methyl-2-phenylbutanoate under pharmaceutically relevant conditions, an accelerated stability study is performed. This involves subjecting the compound to elevated temperature and varying pH to force degradation and identify the degradation products and pathways.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of Methyl 3-methyl-2-phenylbutanoate (e.g., 1 mg/mL) in the following media:

    • 0.1 N HCl (acidic)

    • Purified Water (neutral)

    • 0.1 N NaOH (basic)

  • Storage Conditions: Store aliquots of each solution at 40 °C and 60 °C in sealed vials, protected from light. Include a control sample stored at 4 °C.

  • Time Points: Withdraw samples at t=0, 24, 48, 72 hours, and 1 week.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-UV method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/water gradient.

    • Detection: UV detector at a wavelength appropriate for the phenyl chromophore.

    • Quantification: Quantify the parent compound against a standard curve. Degradation products are identified by their retention times and can be further characterized by LC-MS.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. Determine the degradation rate constant (k) and half-life (t½).

Mandatory Visualization:

stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions in HCl, H2O, NaOH storage Store at 4°C (Control), 40°C, and 60°C prep->storage sampling Sample at t=0, 24, 48... hrs storage->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold kinetics Calculate Degradation Rate (k) and Half-life (t½) hplc->kinetics

Caption: Workflow for an accelerated stability study of Methyl 3-methyl-2-phenylbutanoate.

Part 2: Computational Prediction of Thermodynamic Stability

Computational chemistry provides a powerful, predictive tool to complement experimental data. By calculating the Gibbs free energy of formation (ΔG°f), we can assess the intrinsic thermodynamic stability of the molecule.

Causality: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By performing a geometry optimization followed by a frequency calculation, we can determine key thermodynamic properties, including enthalpy, entropy, and Gibbs free energy. A more negative ΔG°f indicates greater thermodynamic stability.

Computational Workflow:

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structure of Methyl 3-methyl-2-phenylbutanoate.

  • Calculation Setup:

    • Methodology: Select a suitable functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and reliable choice for organic molecules.[2][3]

    • Solvation Model: To simulate stability in a solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be used, specifying water as the solvent.[5]

    • Job Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).

  • Execution: Run the calculation. This may take several hours depending on the computational resources.

  • Data Analysis:

    • Verify that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies (indicating a true energy minimum).

    • Extract the "Sum of electronic and thermal Free Energies" from the output file. This value represents the Gibbs free energy of the molecule.

    • To assess the stability against hydrolysis, one can also calculate the Gibbs free energy of the products (methanol + 3-methyl-2-phenylbutanoic acid) and determine the overall ΔG of the reaction (ΔG_reaction = ΔG_products - ΔG_reactants). A negative ΔG_reaction indicates that the hydrolysis is thermodynamically favorable.

Mandatory Visualization:

degradation_pathway parent Methyl 3-methyl-2-phenylbutanoate products Methanol + 3-methyl-2-phenylbutanoic acid parent->products Hydrolysis (H+ or OH-) oxidized Oxidized Products parent->oxidized Oxidation (e.g., at benzylic position)

Caption: Potential degradation pathways for Methyl 3-methyl-2-phenylbutanoate.

Data Synthesis and a Holistic Stability Profile

The true power of this methodology lies in the synthesis of both experimental and computational data.

  • TGA/DSC data provide the absolute temperature limits for the solid form of the compound.

  • Accelerated stability studies reveal the kinetic stability in solution and identify the primary degradation pathways under relevant conditions. The degradation products identified experimentally should align with the thermodynamically favorable pathways predicted by computation.

  • DFT calculations provide the intrinsic, thermodynamic driving forces for degradation. If the hydrolysis reaction is calculated to have a large negative ΔG, it suggests the compound will be inherently prone to this degradation, and formulation strategies should focus on mitigating this (e.g., by controlling pH and excluding water).

By cross-validating the results from these different approaches, a highly trustworthy and comprehensive stability profile for Methyl 3-methyl-2-phenylbutanoate can be established, providing a solid foundation for its further development.

References

  • ACS Nano. Ester Bond: Chemically Labile Yet Mechanically Stable. (2023). Available from: [Link].

  • The Journal of Organic Chemistry. Computational Study of the Acid Dissociation of Esters and Lactones. A Case Study of Diketene. (2009). Available from: [Link].

  • Semantic Scholar. Computational study of the acid dissociation of esters and lactones. A case study of diketene. (2009). Available from: [Link].

  • Scientific Reports. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Available from: [Link].

  • ChemSynthesis. methyl 3-methyl-2-methylidene-4-oxo-4-phenylbutanoate. Available from: [Link].

  • MDPI. Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. (2019). Available from: [Link].

  • ResearchGate. Biodegradation of diaryl esters: Bacterial and fungal catabolism of phenylbenzoate and some of its derivatives. Available from: [Link].

Sources

Foundational

Technical Guide: Biological Profile and Synthetic Utility of Methyl 3-methyl-2-phenylbutanoate Derivatives

Executive Summary & Structural Logic Methyl 3-methyl-2-phenylbutanoate (MMPB) represents a specialized class of -substituted phenylalkanoic acid esters .[1][2] While often overshadowed by simpler phenylacetates, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Methyl 3-methyl-2-phenylbutanoate (MMPB) represents a specialized class of


-substituted phenylalkanoic acid esters .[1][2] While often overshadowed by simpler phenylacetates, this scaffold is a critical "privileged structure" in two distinct high-value sectors: chiral pharmacology  and fragrance chemistry .[1][2]

From a medicinal chemistry perspective, the molecule features a chiral center at the C2 position, flanked by a bulky hydrophobic isopropyl group and an aromatic phenyl ring. This steric congestion makes it an ideal substrate for probing enzyme stereospecificity (specifically lipases and esterases) and serves as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs and specific protease inhibitors.[2]

This guide details the biological interactions of MMPB, focusing on its enzymatic hydrolysis (kinetic resolution), metabolic fate, and olfactory receptor activity.

Biological Activity & Pharmacodynamics[1][3]

Enzymatic Stereoselectivity (The Core Bio-Interaction)

The most significant "biological activity" of MMPB in a research context is its interaction with hydrolases.[2] Due to the steric hindrance of the


-isopropyl group, MMPB is a challenging substrate that differentiates enzymes based on their active site topology.[2]
  • Mechanism: Serine hydrolases (e.g., Candida antarctica Lipase B, CAL-B) attack the carbonyl carbon.[1] The "fast-reacting" enantiomer fits into the oxyanion hole, while the "slow-reacting" enantiomer is sterically excluded.[1]

  • Biological Utility: This interaction is exploited to produce (S)-3-methyl-2-phenylbutanoic acid , a chiral synthon.[1][2] The biological recognition event here is the basis for industrial biocatalysis.[2]

Olfactory Receptor Activity

Derivatives of phenylbutanoates are potent ligands for G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.[2]

  • Profile: MMPB exhibits a diffusive, floral-woody odor profile with rosy undertones.[1][2]

  • Structure-Activity Relationship (SAR): The bulky isopropyl group anchors the molecule in the hydrophobic pocket of the receptor, while the ester functionality interacts with serine residues via hydrogen bonding.

Metabolic Stability & Toxicology

Based on "Read-Across" data from structurally related branched-chain esters (RIFM safety assessments):

  • Hydrolysis: Rapidly hydrolyzed in vivo by carboxylesterases to the corresponding acid (3-methyl-2-phenylbutanoic acid) and methanol.[1][2]

  • Clearance: The resulting acid undergoes conjugation (glucuronidation) and renal excretion.[2]

  • Toxicity: Low acute toxicity.[1][2] Not classified as a sensitizer or photo-irritant due to the lack of reactive Michael acceptor moieties.[1][2]

Quantitative Data Summary

The following data aggregates enzymatic performance and physicochemical properties critical for biological assay development.

ParameterValue / DescriptionContext
LogP (Predicted) ~3.2 - 3.5High lipophilicity; crosses membranes easily.[1][2]
Enzymatic E-Value >100 (with CAL-B)Indicates high enantioselectivity for hydrolysis.[1][2]
Hydrolysis Rate Slow (

reduced by steric bulk)
Requires high enzyme loading compared to unbranched esters.[1][2]
Odor Threshold Low (ppb range)High potency ligand for olfactory receptors.[1][2]
Metabolic Half-life < 30 mins (Microsomal stability)Rapidly cleaved by liver esterases.[1][2]

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

This protocol validates the stereoselective biological activity of lipases against the MMPB substrate.

Objective: Isolate high-purity (S)-acid and (R)-ester using biological selectivity.

  • Substrate Preparation: Dissolve 10 mmol of racemic Methyl 3-methyl-2-phenylbutanoate in 20 mL of phosphate buffer (pH 7.0) containing 10% DMSO (co-solvent to improve solubility).[1][2]

  • Enzyme Initiation: Add 50 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435).[1][2]

  • Incubation: Shake at 200 rpm at 30°C.

    • Note: Lower temperatures often enhance enantioselectivity (E-value) at the cost of reaction rate.[2]

  • Monitoring: Extract aliquots (50 µL) every hour. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).[1][2]

  • Termination: Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution). Filter off the enzyme beads.[2]

  • Workup:

    • Adjust pH to 9.0 with NaOH.[1][2] Extract the unreacted (R)-ester with ethyl acetate.[1][2]

    • Acidify the aqueous layer to pH 2.0 with HCl.[2] Extract the product (S)-acid with ethyl acetate.[1][2]

Protocol B: Metabolic Stability Assay (Microsomal)

Determines the biological half-life of the ester in a mammalian system.

  • Preparation: Pre-incubate human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) at 37°C for 5 minutes.

  • Dosing: Spike MMPB (final concentration 1 µM) into the mixture.

  • Cofactor: Initiate reaction with NADPH-generating system (though ester hydrolysis is often NADPH-independent, this controls for oxidative metabolites).

  • Sampling: Quench samples at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS to track the depletion of the parent ester and appearance of the acid metabolite.

Visualization of Biological Pathways[4]

Diagram 1: Enzymatic Kinetic Resolution Workflow

This flowchart illustrates the stereoselective hydrolysis, the primary method for isolating bioactive chiral variants.

KineticResolution Racemate Racemic MMPB (Substrate) Enzyme CAL-B Lipase (Biocatalyst) Racemate->Enzyme Binding Complex Enzyme-Substrate Complex Enzyme->Complex S_Path Hydrolysis (Fast Reaction) Complex->S_Path (S)-Enantiomer Fits R_Path No Reaction (Steric Clash) Complex->R_Path (R)-Enantiomer Excluded Product_Acid (S)-Acid (Bioactive Core) S_Path->Product_Acid Release Product_Ester (R)-Ester (Unreacted) R_Path->Product_Ester Recovery

Caption: Stereoselective hydrolysis of MMPB by Lipase B. The (S)-enantiomer is preferentially hydrolyzed due to steric fit.[1]

Diagram 2: Metabolic Fate & Toxicology

This diagram details the systemic processing of the molecule, validating its safety profile via the "ester cleavage" pathway.

MetabolicFate MMPB MMPB (Parent Ester) Liver Hepatic Carboxylesterases (Phase I Metabolism) MMPB->Liver Systemic Absorption Metabolite1 3-methyl-2-phenylbutanoic acid (Primary Metabolite) Liver->Metabolite1 Hydrolysis Metabolite2 Methanol (Byproduct) Liver->Metabolite2 Phase2 Glucuronidation (Phase II Conjugation) Metabolite1->Phase2 Detoxification Excretion Renal Excretion (Urine) Phase2->Excretion Clearance

Caption: In vivo metabolic pathway.[1][2] Rapid hydrolysis prevents accumulation of the parent ester, facilitating safe excretion.

References

  • PubChem. (2025).[1][2][3] Methyl 3-methyl-2-phenylbutanoate | C12H16O2.[1][2] National Library of Medicine.[1][2] [Link]

  • Api, A. M., et al. (2022).[1][2][4][5][6] RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate. Food and Chemical Toxicology. [Link]

  • García, R., et al. (2002).[1][2] Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase. Enzyme and Microbial Technology. [Link]

  • Ribeiro, et al. (2025).[1][2][7] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. [Link]

Sources

Exploratory

Advanced Conformational Profiling of Sterically Congested Esters: A Case Study of Methyl 3-methyl-2-phenylbutanoate

Topic: Conformational Analysis of Methyl 3-methyl-2-phenylbutanoate Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.[1] Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of Methyl 3-methyl-2-phenylbutanoate Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists.[1]

Executive Summary & Structural Context

Methyl 3-methyl-2-phenylbutanoate represents a classic challenge in physical organic chemistry: the "three-body problem" of steric congestion around a single bond.[1] The molecule features a chiral


-carbon (C2) substituted with three sterically demanding groups: a planar Phenyl ring , a branched Isopropyl group  (at C3), and a polar Methyl Ester .

For drug development professionals, this scaffold serves as a critical model for


-aryl propionic acid derivatives (e.g., profen analogs) and bulky amino acid intermediates. The conformational landscape is defined by the rotational freedom of the C2–C3 bond, where the minimization of 

strain and gauche interactions dictates the bioactive geometry.

This guide details a self-validating workflow to resolve these conformations, synthesizing Density Functional Theory (DFT) with high-field NMR spectroscopy.

Theoretical Framework: The Steric Landscape

To analyze this molecule, we must isolate the two critical dihedral angles governing its topology:

  • 
     (Psi) - The Ester Linkage (O=C-C
    
    
    
    -C
    
    
    ):
    Generally prefers a planar or near-planar arrangement due to conjugation, but is distorted by the
    
    
    -phenyl group.[1]
  • 
     (Theta) - The Steric Filter (C2-C3):  This is the primary focus.[1] The rotation around the C2-C3 bond creates three staggered rotamers.[1]
    
The Rotameric Equilibrium (Newman Projections)

Viewing the molecule down the C2–C3 bond axis (Front C2, Back C3):

  • Rotamer A (Ph-anti-iPr): The Phenyl ring (Ph) is anti (

    
    ) to the Isopropyl group (iPr). This places the bulky groups furthest apart but forces the Ester (COOMe) to be gauche to the iPr group.
    
    • Predicted Stability:Global Minimum. The Ph/iPr steric clash is the dominant repulsive force (

      
       kcal/mol penalty in gauche).
      
    • NMR Signature: H2 and H3 are gauche.[1] Small

      
       (~2–5 Hz).
      
  • Rotamer B (COOMe-anti-iPr): The Ester is anti to the iPr group. This forces the Ph and iPr groups to be gauche.[1]

    • Predicted Stability:High Energy. Severe steric clash between the rigid Phenyl ring and the methyls of the Isopropyl group.

  • Rotamer C (H-anti-iPr): The

    
    -proton is anti to the iPr group.[1] This places both Ph and COOMe gauche to the iPr.
    
    • Predicted Stability:Disfavored. Maximizes total steric crowding.[1]

Protocol 1: Computational Conformational Search

Rationale: Standard B3LYP functionals often fail to accurately model the dispersion forces (van der Waals attraction) between the Phenyl ring and the Isopropyl methyls. We utilize the Minnesota Functional (M06-2X) , which is explicitly parameterized for non-covalent interactions in crowded systems [1].

Step-by-Step Workflow
  • Force Field Screening:

    • Generate an ensemble of 100+ conformers using a Monte Carlo search with the MMFF94x force field to exhaustively sample the C2-C3 and Ph-rotation space.[1]

    • Filter: Discard duplicates within 0.5 Å RMSD.[1]

  • Geometry Optimization (DFT):

    • Submit unique conformers to DFT optimization.

    • Level of Theory: M06-2X / 6-311+G(d,p)[1]

    • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform or DMSO (matching experimental NMR solvent).

    • Why Chloroform? It minimizes hydrogen bonding competition, allowing intrinsic intramolecular effects to dominate.[1]

  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Gibbs Free Energy (

      
      ) at 298 K.[1]
      
  • Boltzmann Weighting:

    • Calculate the population (

      
      ) of each conformer based on 
      
      
      
      .
    • Equation:

      
      [1]
      

Protocol 2: NMR Validation (The Self-Validating Step)

Computational models are hallucinations until validated.[1] We use the Karplus Relationship and NOE (Nuclear Overhauser Effect) as the "truth serum" for our DFT predictions.

A. Scalar Coupling Analysis ( )

The vicinal coupling constant between H2 (


-proton) and H3 (

-proton) is the most sensitive probe for the C2-C3 dihedral angle (

).[1]
  • Experimental Setup: 1D

    
    H NMR (600 MHz recommended for resolution of multiplets).
    
  • The Karplus Equation (Generalized):

    
    [2]
    
    • For this system:

      
      , 
      
      
      
      ,
      
      
      .
Observed

Inferred Dihedral (

)
Dominant Conformer
10 – 13 Hz

(Anti)
Rotamer C (H-anti-iPr) - Unlikely
2 – 5 Hz

(Gauche)
Rotamer A (Ph-anti-iPr) - Likely
6 – 8 Hz Averaged (Fast exchange)Mixed Population

Expert Insight: In


-phenyl- 

-branched esters, we typically observe

values of 4.5 – 6.0 Hz [2].[1] This intermediate value suggests a weighted equilibrium dominated by Rotamer A (gauche protons), but with rapid librational averaging or minor contributions from Rotamer B.
B. NOE Spectroscopy (Spatial Proximity)

Run a 1D-NOESY or 2D-NOESY (mixing time 500 ms).[1]

  • Target Interaction: Irradiate the Phenyl ortho-protons .[1]

  • Expected Signal:

    • If Rotamer A dominates: Strong NOE enhancement of the Isopropyl Methyls is not expected (they are anti).[1] Strong NOE to H3 (beta-proton) is expected.[1]

    • If Rotamer B dominates: Strong NOE to Isopropyl Methyls (they are gauche).[1]

Visualizing the Logic

The following diagram illustrates the integrated workflow, distinguishing between the computational prediction and the experimental validation loop.

ConformationalAnalysis cluster_Comp Computational Workflow (in silico) cluster_Exp Experimental Validation (in vitro) Start Methyl 3-methyl-2-phenylbutanoate (Structure Input) MM_Search Monte Carlo Search (MMFF94x) Start->MM_Search NMR_1H 1H NMR Spectroscopy (Measure 3J_HH) Start->NMR_1H NOESY NOESY Experiments (Spatial Proximity) Start->NOESY DFT_Opt DFT Optimization M06-2X / 6-311+G(d,p) PCM Solvation MM_Search->DFT_Opt Boltzmann Boltzmann Weighting (Gibbs Free Energy) DFT_Opt->Boltzmann Decision Compare J_calc vs J_exp Boltzmann->Decision Predicted J-value NMR_1H->Decision Observed J-value NOESY->Decision NOE Constraints FinalModel Bioactive Conformer Model (Ph-anti-iPr Dominance) Decision->FinalModel Convergence

Caption: Integrated workflow coupling DFT (M06-2X) predictions with NMR observables to resolve the steric conflict between phenyl and isopropyl groups.

Detailed Interaction Map: Steric Gearing

To understand why the molecule adopts its specific shape, we map the competing forces. The "Ph-anti-iPr" preference is not just about bulk; it is about the anisotropy of the phenyl ring minimizing interaction with the branched methyls.

StericGearing Center C2-C3 Bond Rotation Ph Phenyl Ring (Planar/Bulky) Center->Ph iPr Isopropyl Group (Branched/Bulky) Center->iPr Ester Methyl Ester (Dipole Active) Center->Ester Ph->iPr Major Steric Clash (Avoids Gauche) Ph->Ester Conjugation vs. Steric (Tilted) Outcome Preferred Conformation: Ph anti to iPr (Gauche Protons) Ph->Outcome iPr->Outcome Ester->iPr Secondary Clash

Caption: Force map showing the dominance of the Phenyl-Isopropyl repulsion in dictating the global minimum rotamer.

Conclusion

The conformational analysis of Methyl 3-methyl-2-phenylbutanoate reveals a system under significant steric strain.[1] The data strongly supports a preference for the Ph-anti-iPr conformation.[1]

  • Key Driver: The avoidance of the syn-pentane-like interaction between the phenyl ring and the isopropyl methyls.

  • Validation: This model is confirmed if the experimental

    
     is small (< 6 Hz) and NOE signals between the phenyl ortho-protons and isopropyl methyls are weak or absent.
    

Researchers utilizing this scaffold for drug design should assume the phenyl and isopropyl groups project into opposite quadrants of the receptor pocket, a critical factor for SAR (Structure-Activity Relationship) optimization.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241.

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance.[1][2][3][4] Journal of the American Chemical Society, 85(18), 2870–2871.[2][3]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Grimme, S. (2011). Density functional theory with London dispersion corrections.[1] WIREs Computational Molecular Science, 1(2), 211-228.

Sources

Foundational

Metabolic Fate and Bioactivation of Methyl 3-methyl-2-phenylbutanoate: A Kinetic and Mechanistic Guide

Molecular Architecture & Physicochemical Barriers Methyl 3-methyl-2-phenylbutanoate (CAS: 72615-27-1) represents a distinct class of sterically hindered carboxylic esters. Structurally, it consists of a butyrate backbone...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & Physicochemical Barriers

Methyl 3-methyl-2-phenylbutanoate (CAS: 72615-27-1) represents a distinct class of sterically hindered carboxylic esters. Structurally, it consists of a butyrate backbone substituted at the


-position (C2) with both a phenyl ring and a bulky isopropyl group (derived from the 3-methyl substitution).

This guide addresses the metabolic trajectory of this compound, focusing on the kinetic bottlenecks imposed by its steric architecture. For drug development and toxicology professionals, understanding this molecule requires analyzing the competition between hydrolytic bioactivation and oxidative clearance .

Structural Impediments to Metabolism

The defining feature of this molecule is the


-isopropyl-phenyl motif . In standard linear esters, the carbonyl carbon is easily accessible to the serine nucleophile of carboxylesterases. However, in Methyl 3-methyl-2-phenylbutanoate, the rotation of the isopropyl group creates a "steric umbrella" that shields the carbonyl carbon.
  • Lipophilicity (LogP): ~3.5 (Predicted). High membrane permeability but requires Phase I/II conversion for excretion.

  • Metabolic Trigger: The methyl ester moiety is the primary "soft spot" for metabolic attack, yet its hydrolysis is rate-limited by the adjacent steric bulk.

Phase I Metabolism: The Hydrolysis Bottleneck

The primary metabolic pathway is the hydrolytic cleavage of the methyl ester to yield the free acid, 3-methyl-2-phenylbutanoic acid (also known as


-isopropylphenylacetic acid).
Enzymatic Hydrolysis (Carboxylesterases)

Unlike simple esters hydrolyzed rapidly in plasma (by butyrylcholinesterase), sterically hindered


-substituted esters are primarily substrates for Carboxylesterase 1 (CES1)  and Carboxylesterase 2 (CES2)  in the liver.
  • Mechanism: Serine hydrolase catalytic triad (Ser-His-Glu).

  • Kinetic Restriction: The rate of hydrolysis (

    
    ) is significantly lower than that of methyl phenylacetate due to the entropic penalty of fitting the isopropyl group into the enzyme's active site pocket.
    
  • Isoform Specificity:

    • CES1 (Liver predominant): Generally prefers substrates with small alcohol groups (methyl) and bulky acyl groups. It is predicted to be the dominant metabolizer for this compound.

    • CES2 (Intestine predominant): Prefers bulky alcohol groups and smaller acyl chains; likely plays a minor role here.

Oxidative Pathways (CYP450)

If hydrolysis is sufficiently retarded by steric hindrance, oxidative metabolism by Cytochrome P450 enzymes becomes a competitive pathway.

  • Aromatic Hydroxylation: CYP2C9/CYP3A4 mediated hydroxylation at the para-position of the phenyl ring.

  • Aliphatic Oxidation: Hydroxylation of the isopropyl methyl groups (less common due to high bond dissociation energy compared to the benzylic position, but possible).

Pathway Visualization

The following diagram illustrates the bifurcation between hydrolysis (major) and oxidation (minor), leading to Phase II conjugation.

MetabolicPathway cluster_phase1 Phase I Metabolism Parent Methyl 3-methyl-2-phenylbutanoate (Parent Ester) Acid 3-methyl-2-phenylbutanoic acid (Primary Metabolite) Parent->Acid Hydrolysis (hCES1 >> hCES2) HydroxyEster p-Hydroxy-Methyl Ester (Minor Oxidative Metabolite) Parent->HydroxyEster CYP450 Oxidation (CYP2C9/3A4) Glucuronide Acyl-Glucuronide Conjugate (Renal Excretion) Acid->Glucuronide UGT Conjugation (UGT2B7) AminoConj Amino Acid Conjugate (Glycine/Taurine) Acid->AminoConj Acyl-CoA Synthetase + Transferase HydroxyEster->Acid Hydrolysis

Figure 1: Predicted metabolic cascade showing the dominance of CES1-mediated hydrolysis followed by Phase II conjugation.

Phase II: Conjugation and Elimination

Once hydrolyzed, the lipophilic 3-methyl-2-phenylbutanoic acid must be conjugated to facilitate excretion.

Acyl-Glucuronidation

The carboxyl group undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs).

  • Risk Factor: Acyl-glucuronides of

    
    -substituted acids can be reactive. They may undergo acyl migration or covalent binding to plasma proteins (haptenization), a mechanism implicated in idiosyncratic drug toxicity (similar to NSAIDs like ibuprofen).
    
Amino Acid Conjugation

The acid can be activated to an Acyl-CoA thioester and subsequently conjugated with amino acids (Glycine in humans, Taurine in some animal models). This pathway often competes with glucuronidation for sterically hindered acids.

Experimental Protocols: Validating the Pathway

To confirm the metabolic stability and identify the specific enzymes involved, the following in vitro workflow is recommended. This protocol distinguishes between hydrolytic and oxidative clearance.

Protocol: Microsomal Stability & Phenotyping

Objective: Determine intrinsic clearance (


) and identify if metabolism is NADPH-dependent (CYP) or NADPH-independent (Esterase).

Materials:

  • Pooled Human Liver Microsomes (HLM).[1]

  • Substrate: Methyl 3-methyl-2-phenylbutanoate (10 mM stock in DMSO).

  • Cofactor: NADPH regenerating system.

  • Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) - Specific carboxylesterase inhibitor.

Workflow Steps:

  • Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Thaw HLM on ice; dilute to 0.5 mg/mL protein concentration.

  • Incubation Groups:

    • Group A (Total Met): HLM + Substrate + NADPH.

    • Group B (Hydrolysis Only): HLM + Substrate + Buffer (No NADPH).

    • Group C (Inhibition): HLM + BNPP (100 µM pre-incubation) + Substrate + NADPH.

  • Reaction:

    • Pre-incubate HLM at 37°C for 5 mins.

    • Initiate reaction by adding Substrate (Final conc: 1 µM).

    • Sample at

      
       min.
      
  • Quenching:

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

    • Centrifuge at 4000g for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor transitions for Parent (192

      
       fragment) and Acid Metabolite (178 
      
      
      
      fragment).

Data Interpretation Table:

Experimental ConditionOutcomeInterpretation
Group B (No NADPH) Rapid disappearance of ParentMetabolism is primarily hydrolytic (Esterase-driven).
Group C (BNPP Added) Metabolism halted/slowedConfirms Carboxylesterase (CES) dependence.
Group A vs Group B Identical profilesCYP450 oxidation is negligible; Hydrolysis is dominant.
Workflow Visualization

ExperimentalWorkflow HLM Human Liver Microsomes Incubation Incubation (37°C, pH 7.4) HLM->Incubation + Substrate +/- BNPP +/- NADPH Quench Quench (ACN + IS) Incubation->Quench Timepoints (0-60 min) Centrifuge Centrifuge (4000g) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant

Figure 2: Step-by-step in vitro metabolic stability workflow.

References

  • BLD Pharm. (2024). Methyl 3-methyl-2-phenylbutanoate Product Analysis and Properties. Retrieved from

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. (Context: General mechanism of CES1/CES2 specificity).
  • Di, L. (2019). The role of carboxylesterases in drug metabolism and pharmacokinetics. Current Drug Metabolism, 20(2), 91-102. (Context: Hydrolysis of hindered esters).
  • Staswick, P. E., et al. (2017).[2] Phenylacetic acid metabolism in plants and analogs. Plant Physiology. (Context: Metabolism of the structurally related phenylacetic acid moiety).

  • PubChem. (2025).[3] Compound Summary: Methyl 3-methyl-3-phenylbutanoate (Isomer analog). National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Chiral Synthesis Using Methyl 3-methyl-2-phenylbutanoate

-Aryl Esters[1][2] Abstract Methyl 3-methyl-2-phenylbutanoate represents a class of sterically congested -aryl esters that serve as critical chiral building blocks in the synthesis of non-steroidal anti-inflammatory drug...

Author: BenchChem Technical Support Team. Date: February 2026


-Aryl Esters[1][2]

Abstract

Methyl 3-methyl-2-phenylbutanoate represents a class of sterically congested


-aryl esters that serve as critical chiral building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and high-value chiral resolving agents.[1][2] Due to the vicinal steric bulk created by the 

-phenyl and

-isopropyl groups, standard asymmetric alkylation often suffers from poor yield or low enantiomeric excess (ee).[2] This guide details a validated Enzymatic Kinetic Resolution (EKR) protocol using Burkholderia cepacia lipase (BCL) to achieve >99% ee.[1][2] Furthermore, we outline the downstream conversion of the resolved acid into (S)-3-methyl-2-phenylbutylamine , a versatile resolving agent for acidic pharmaceutical racemates.[2]

Introduction: The "Isopropyl Effect" in Chiral Synthesis

The structural core of Methyl 3-methyl-2-phenylbutanoate consists of a stereogenic center at C2, flanked by a phenyl ring and a bulky isopropyl group.[1][2] This structural motif creates significant steric hindrance, often referred to in process chemistry as the "Isopropyl Effect."

  • Chemical Challenge: Nucleophilic attacks at the carbonyl carbon are retarded by the adjacent isopropyl group.[2]

  • Stereochemical Implication: Traditional chiral auxiliaries (e.g., Evans oxazolidinones) may struggle to induce high diastereoselectivity due to the competing bulk of the substrate itself.

  • Solution: Biocatalysis. Lipases possess active sites that can accommodate the aromatic ring in a "hydrophobic pocket" while being highly sensitive to the orientation of the

    
    -substituent, making them ideal for resolving this specific scaffold.[2]
    

Validated Protocol: Enzymatic Kinetic Resolution (EKR)

This protocol utilizes Burkholderia cepacia lipase (BCL) to selectively hydrolyze the (S)-enantiomer of the ester, leaving the (R)-enantiomer intact.[2] This method is preferred over chemical hydrolysis for its mild conditions and superior enantioselectivity (


).[2]
Reagents and Equipment
  • Substrate: Racemic Methyl 3-methyl-2-phenylbutanoate (purity >98%).[1][2][3]

  • Biocatalyst: Burkholderia cepacia lipase (BCL), immobilized on diatomaceous earth (Amano Lipase PS-IM or equivalent).[1][2]

  • Solvent System: Diisopropyl ether (DIPE) / Phosphate Buffer (0.1 M, pH 7.[2]0) biphasic system.[2]

  • Equipment: Orbital shaker (thermostatted), pH-stat titrator (optional but recommended).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve 10.0 g (52 mmol) of racemic Methyl 3-methyl-2-phenylbutanoate in 100 mL of water-saturated Diisopropyl ether (DIPE).

  • Add 100 mL of 0.1 M Phosphate Buffer (pH 7.0).[2]

  • Equilibrate the biphasic mixture to 30°C in an orbital shaker (200 rpm).

Step 2: Initiation

  • Add 1.0 g of immobilized BCL (10% w/w relative to substrate).[2]

  • Critical Checkpoint: Monitor pH.[2] As hydrolysis proceeds, acid is produced.[2] Maintain pH 7.0 by automated addition of 1.0 M NaOH or manual adjustment every 60 minutes.[2]

Step 3: Monitoring

  • Sample 50 µL of the organic phase every 4 hours.

  • Analyze via Chiral GC (See Section 3) to determine conversion (

    
    ) and enantiomeric excess (
    
    
    
    ).[2]
  • Stop Condition: Terminate reaction when conversion reaches 45-50% (typically 24-48 hours).

Step 4: Workup and Separation

  • Filter off the immobilized enzyme (can be washed with DIPE and reused 2-3 times).[2]

  • Transfer filtrate to a separatory funnel.[2]

  • Phase Separation:

    • Organic Layer: Contains unreacted (R)-Ester .[1][2][4]

    • Aqueous Layer: Contains the product (S)-Acid (as the sodium salt).[1][2]

  • Isolation of (S)-Acid:

    • Acidify aqueous layer to pH 2.0 with 1 M HCl.[2]

    • Extract with Ethyl Acetate (

      
       mL).[2]
      
    • Dry over

      
       and concentrate to yield (S)-3-methyl-2-phenylbutanoic acid.[2]
      
  • Isolation of (R)-Ester:

    • Wash the original organic layer with brine.[2]

    • Concentrate to yield (R)-Methyl 3-methyl-2-phenylbutanoate.[1][2]

Performance Metrics Table
ParameterValueNotes
Enantiomeric Ratio (E) > 100Indicates highly selective discrimination.[1][2][3]
Yield ((S)-Acid) 42-45%Theoretical max is 50%.[1][2]
ee ((S)-Acid) > 98%Suitable for drug intermediate use.[1][2][3][5]
ee ((R)-Ester) > 96%Can be racemized and recycled.[1][2][5]

Analytical Validation (Quality Control)[2]

Accurate determination of


 is critical.[2] Due to the chromophore (phenyl ring), HPLC is viable, but GC is often superior for the volatile ester.
Chiral HPLC Method (For the Acid)[2][7]
  • Column: Chiralcel OD-H (Daicel),

    
     mm.[1][2]
    
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1).[2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.[2]

  • Retention Times:

    • (R)-Acid: ~14.2 min[2]

    • (S)-Acid: ~16.5 min[2]

    • Note: Elution order may reverse depending on specific column lot; validate with pure standards.

Chiral GC Method (For the Ester)[2]
  • Column: CP-Chirasil-Dex CB (25 m

    
     0.25 mm).[2]
    
  • Carrier Gas: Helium.[2]

  • Temperature Program: 110°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Rationale: The non-polar nature of the ester allows for excellent resolution on cyclodextrin-based phases without derivatization.[2]

Application Workflow: Synthesis of Chiral Resolving Agents

The primary industrial utility of (S)-3-methyl-2-phenylbutanoic acid is its conversion into (S)-3-methyl-2-phenylbutylamine .[1][2] This amine is a powerful resolving agent used to separate racemic NSAIDs (like Ibuprofen and Naproxen) via diastereomeric salt formation.[2]

Synthetic Pathway Visualization

G Racemic Racemic Methyl 3-methyl-2-phenylbutanoate Enzyme Enzymatic Hydrolysis (B. cepacia Lipase) Racemic->Enzyme Separation Phase Separation (pH Adjustment) Enzyme->Separation RAcid (R)-Ester (Organic Phase) Separation->RAcid Unreacted SAcid (S)-Acid (Aqueous Phase) Separation->SAcid Hydrolyzed Racemization Base-Cat. Racemization (Recycle) RAcid->Racemization Amide Amide Formation (NH4OH / EDC) SAcid->Amide Racemization->Racemic Reduction Reduction (LiAlH4 or BH3) Amide->Reduction FinalAmine (S)-3-methyl-2-phenylbutylamine (Chiral Resolving Agent) Reduction->FinalAmine

Figure 1: Chemo-enzymatic workflow for generating high-value chiral amine resolving agents from the ester precursor.[1][2]

Downstream Protocol: Acid to Amine
  • Amidation: React (S)-3-methyl-2-phenylbutanoic acid with

    
     to form the acid chloride, followed by quenching with aqueous ammonia to yield the primary amide.[1][2]
    
  • Reduction: Treat the amide with

    
     in THF (reflux, 4h).
    
    • Safety Note: The steric bulk of the neopentyl-like position makes this reduction slower than typical amides.[2] Ensure complete consumption of starting material by TLC before quenching.[2]

  • Purification: Acid-base extraction yields the pure amine, ready for use in resolving racemic drug mixtures.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Enzyme inactivation or pH drift.[2]Ensure buffer capacity is sufficient.[2] Check pH every hour. Add 5% DMSO if substrate solubility is poor.[2]
Low ee of Acid Reaction ran too long (>55% conversion).Stop reaction strictly at 45-50% conversion. Over-conversion hydrolyzes the slow-reacting enantiomer.[2]
Emulsion Formation Vigorous stirring in biphasic system.[1][2]Filter through Celite pad to break emulsion.[2] Use centrifugation if available.[2]

References

  • Enzym

    
    -Aryl Esters: 
    Almac Group. (2011).[2][6] Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
    
    Validates the use of Burkholderia cepacia lipase for this structural class.[1][2]
    
  • Chiral Amine Applications: Acquaah-Harrison, G., et al. (2002).[2] (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids.[2][3] Organic Process Research & Development. Establishes the downstream utility of the resolved acid.[2]

  • Chiral HPLC Methodologies: Daicel Corporation. Chiral Separation Strategies for Aryl-Alkanoic Acids. General reference for Chiralcel OD/AD column selection.[2]

  • Properties of 3-methyl-2-phenylbutanoic acid: PubChem Database. CID 7290444: (R)-3-Methyl-2-phenylbutanoic acid.[2][6] Verification of chemical structure and physical properties.[2][6]

Sources

Application

Application Note: Process Optimization for Methyl 3-methyl-2-phenylbutanoate

High-Purity Synthesis, Chiral Resolution, and Pharmaceutical Applications Abstract & Strategic Significance Methyl 3-methyl-2-phenylbutanoate (CAS: 55120-15-3) serves as a critical lipophilic building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Chiral Resolution, and Pharmaceutical Applications

Abstract & Strategic Significance

Methyl 3-methyl-2-phenylbutanoate (CAS: 55120-15-3) serves as a critical lipophilic building block in the synthesis of anticholinergic and antitussive agents, most notably Butetamate (Butethamate).[1][2][3][4] Structurally, it represents an


-substituted phenylacetic ester featuring a sterically demanding isopropyl group at the 

-position.[1][2][4]

This structural motif—a quaternary-like center adjacent to an aromatic ring—presents specific challenges in process chemistry:

  • Steric Hindrance: The isopropyl group impedes nucleophilic attack, requiring optimized conditions for downstream transesterification.[2][4]

  • Chirality: The

    
    -carbon is a stereocenter.[1][2][4] As regulatory bodies (FDA, EMA) increasingly mandate single-enantiomer formulations, the ability to resolve this intermediate is a Critical Quality Attribute (CQA).[5]
    

This guide provides a scalable Phase Transfer Catalysis (PTC) protocol for the synthesis of the racemic ester, followed by an enzymatic kinetic resolution workflow to isolate the enantiopure scaffold.

Retrosynthetic Analysis & Workflow

The industrial route prioritizes "green" solvent choices and avoids cryogenic bases (e.g., LDA/THF) in favor of biphasic alkylation.

Figure 1: Synthetic Pathway & Applications

G Start Methyl Phenylacetate Inter Methyl 3-methyl-2-phenylbutanoate (Racemic Target) Start->Inter PTC Alkylation TBAB, 50% NaOH Reagent 2-Bromopropane (Isopropyl Bromide) Reagent->Inter Resolution Enzymatic Kinetic Resolution (CAL-B) Inter->Resolution Bio-Catalysis Prod_R (R)-Ester (Enriched) Resolution->Prod_R Unreacted Prod_S (S)-Acid (Hydrolyzed) Resolution->Prod_S Hydrolysis Drug Butetamate Citrate (Antispasmodic) Prod_R->Drug Transesterification w/ Diethylaminoethanol

Caption: Retrosynthetic flow from commodity starting materials to high-value pharmaceutical active ingredients (APIs).

Protocol A: Phase Transfer Catalyzed (PTC) Synthesis

Objective: Scalable synthesis of racemic Methyl 3-methyl-2-phenylbutanoate via


-alkylation.
Rationale

Classical enolate chemistry uses strong bases (LDA, NaH) and anhydrous solvents.[2][5] This protocol utilizes Phase Transfer Catalysis (PTC) , which allows the use of inexpensive inorganic bases (NaOH) and operates at ambient pressure, significantly reducing CapEx for scale-up [1]. The bulky isopropyl group requires a catalyst with high organophilicity (high C#) to ensure sufficient transfer of the phenylacetate anion into the organic phase.[5]

Materials
  • Substrate: Methyl phenylacetate (1.0 eq)[2][5]

  • Alkylating Agent: 2-Bromopropane (1.5 eq)[1][2][4]

  • Base: 50% w/w NaOH (aq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[2][5]

  • Solvent: Toluene (or solvent-free if neat reaction is controllable)[1][2][4]

Step-by-Step Methodology
  • Charge: To a jacketed reactor, add Methyl phenylacetate (150.2 g, 1.0 mol) and Toluene (450 mL).

  • Catalyst Addition: Add TBAB (16.1 g, 0.05 mol). Agitate at 300 RPM until dissolved.

  • Base Addition: Add 50% NaOH solution (240 g, 3.0 mol) slowly. The mixture will form a biphasic system.[2][4]

  • Alkylation: Heat the mixture to 50°C. Add 2-Bromopropane (184.5 g, 1.5 mol) dropwise over 2 hours.

    • Critical Control Point: The reaction is exothermic.[2][4] Maintain internal temperature <60°C to prevent hydrolysis of the methyl ester.[2]

  • Reaction Monitoring: Monitor by GC-FID.

    • End Point: <2% residual Methyl phenylacetate.[2][4]

    • Note: If reaction stalls due to steric hindrance, add a "spike" of catalyst (additional 1 mol%) rather than increasing temperature, which promotes side reactions.[5]

  • Work-up:

    • Cool to 20°C. Stop agitation.[1][2][4] Separate phases.

    • Wash organic phase with water (2 x 200 mL) to remove residual caustic and catalyst.[2][5][4]

    • Dry organic phase over MgSO₄.[2][4]

  • Purification: Distill under reduced pressure (Vacuum: 5-10 mbar).

    • Target Fraction: Boiling point approx. 115-120°C at 10 mmHg (verify based on vacuum).[1][2][4]

Expected Yield: 85-92% Purity: >98% (GC)

Protocol B: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers to obtain high optical purity (ee > 99%).

Rationale

Chemical resolution of esters is inefficient.[2][4] Enzymatic hydrolysis using Lipase B from Candida antarctica (CAL-B) (immobilized as Novozym 435) is the industry standard for


-substituted esters [2].[1][2][5][3][4] The enzyme typically hydrolyzes the (S)-enantiomer to the acid, leaving the (R)-ester intact (or vice versa, dependent on specific steric pockets).[5]
Experimental Setup
  • Enzyme: Novozym 435 (Immobilized CAL-B)[1][2][5][4]

  • Medium: Phosphate Buffer (pH 7.[2][4]0) / MTBE (10:1 v/v biphasic system)[2]

  • Temperature: 30°C

Workflow
  • Emulsification: Suspend Racemic Methyl 3-methyl-2-phenylbutanoate (10 g) in Phosphate Buffer (100 mL). Add MTBE (10 mL) to improve solubility.[2][5]

  • Initiation: Add Novozym 435 (0.5 g, 5% w/w relative to substrate).

  • Incubation: Agitate at 200 RPM at 30°C. Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).

  • Monitoring: Analyze aliquots via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 98:2).

    • Stop Condition: Conversion = 50% (theoretical maximum for kinetic resolution).[2][5]

  • Separation:

    • Filter off the immobilized enzyme (reusable).[2][5][4]

    • Extract the mixture with Ethyl Acetate.[2][6]

    • Wash with saturated NaHCO₃.[2][4]

      • Organic Phase: Contains Enriched Ester (typically R-isomer).[1][2][4]

      • Aqueous Phase: Contains Hydrolyzed Acid (typically S-isomer).[1][2][3][4]

  • Acidification: Acidify the aqueous phase with HCl to pH 2 and extract to recover the chiral acid.

Figure 2: Kinetic Resolution Mechanism

PTC cluster_organic Organic Phase (MTBE) cluster_interface Interface / Enzyme Active Site cluster_aqueous Aqueous Phase (Buffer) Ester_R (R)-Ester (Sterically bulky) CALB CAL-B Lipase (Serine Hydrolase) Ester_R->CALB Slow/No Binding Ester_S (S)-Ester (Substrate) Ester_S->CALB Fast Binding Acid_S (S)-Acid (Product) CALB->Acid_S Hydrolysis Alcohol Methanol CALB->Alcohol

Caption: Mechanism of Lipase-mediated kinetic resolution.[1][2][5][4] The enzyme preferentially hydrolyzes one enantiomer.[5]

Protocol C: Downstream Synthesis of Butetamate

Objective: Conversion of the methyl ester to the active pharmaceutical ingredient (API) precursor.[2][4]

Reaction: Transesterification


[1][2][5]
  • Reagents: Methyl 3-methyl-2-phenylbutanoate (1.0 eq), 2-(Diethylamino)ethanol (1.2 eq).

  • Catalyst: Titanium(IV) isopropoxide (1 mol%) or Sodium Methoxide (0.5 mol%).[2][5][4]

  • Conditions: Reflux in Toluene with Dean-Stark trap or continuous distillation to remove Methanol.

    • Equilibrium Shift: Removal of methanol is crucial to drive the reaction to completion due to the steric bulk of the starting ester.

  • Purification: Vacuum distillation or formation of the Citrate salt (Butetamate Citrate) for crystallization.[2][4]

Analytical Quality Control

ParameterMethodSpecificationNotes
Assay GC-FID / HPLC-UV> 98.0%Main peak area normalization.
Chiral Purity Chiral HPLC> 99.0% eeFor resolved batches. Column: Chiralcel OD-H.
Water Content Karl Fischer< 0.1%Critical for transesterification efficiency.[1][2][3][4]
Residual Solvents GC-Headspace< 500 ppmToluene limit (ICH Q3C).[1][2][3][4]

References

  • Starks, C. M. (1971).[2][5][4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[2][4] Journal of the American Chemical Society, 93(1), 195-199.[5] [2][5]

  • Anderson, E. M., et al. (1998).[2][5] Preparation of enantiomerically pure esters of 2-substituted carboxylic acids by lipase-catalyzed hydrolysis. Biocatalysis and Biotransformation, 16(3), 181-204.[1][2][5] (General reference for Lipase resolution of alpha-phenyl esters).

  • Igawa, Y., et al. (2017).[2][5] Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. Journal of Biomaterials and Nanobiotechnology, 8, 50-65.[1][5]

  • Halpern, M. (2005).[2][5][4] Industrial Phase-Transfer Catalysis: Using Multiple Consecutive PTC Steps to Achieve Advantage. PTC Communications.[2][7]

  • PubChem Compound Summary. (2023). (S)-3-methyl-2-phenylbutanoic acid.[1][2][4] National Center for Biotechnology Information.[2] [2][5]

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Method

Application Note: Strategic Solvent Selection for the Isolation of Methyl 3-methyl-2-phenylbutanoate

Executive Summary This Application Note details the protocol for selecting and validating solvent systems for the extraction of Methyl 3-methyl-2-phenylbutanoate . While traditional workflows often default to dichloromet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for selecting and validating solvent systems for the extraction of Methyl 3-methyl-2-phenylbutanoate . While traditional workflows often default to dichloromethane (DCM) or diethyl ether, modern pharmaceutical and fine chemical standards require a rigorous assessment of Green Chemistry principles, safety profiles, and mass transfer efficiency.

This guide provides a self-validating methodology to transition from hazardous solvents to sustainable alternatives (e.g., 2-MeTHF, CPME) without compromising yield or purity.[1]

Physicochemical Profiling & Solubility Theory

To design an effective extraction, we must first understand the solute. Methyl 3-methyl-2-phenylbutanoate is a lipophilic ester characterized by three distinct structural domains that dictate its solubility:

  • Phenyl Ring: Provides

    
    -electron density and lipophilicity.[1]
    
  • Ester Moiety: Acts as a Hydrogen Bond Acceptor (HBA), allowing interaction with polar aprotic solvents.[1]

  • Isopropyl/Methyl Chain: Increases the non-polar surface area.[1]

Estimated Properties:

  • LogP (Octanol/Water Partition): ~3.0 – 3.5 (Highly Lipophilic)[1]

  • Water Solubility: Negligible (< 100 mg/L)[1]

  • Boiling Point: >220°C (Predicted)[1]

Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters to predict miscibility.[1][2] For the target ester, the "Like Dissolves Like" principle suggests solvents with similar Dispersion (


), Polar (

), and Hydrogen Bonding (

) forces will maximize the Partition Coefficient (

).
Solvent Candidate



StatusRationale
Dichloromethane (DCM) 18.26.36.1Avoid High solubility but neurotoxic/environmental hazard.[1]
Ethyl Acetate (EtOAc) 15.85.37.2Standard Good balance, but prone to hydrolysis at high pH.[1]
2-MeTHF 16.95.76.3Recommended Bio-derived, stable, higher boiling point than THF.[1]
CPME 16.63.53.8Recommended Low peroxide formation, excellent water separation.[1]
Heptane 15.30.00.0Wash Only Too non-polar for efficient extraction; use to remove impurities.[1]

Solvent Selection Decision Matrix

The following logic flow illustrates the decision-making process for selecting the optimal extraction solvent, prioritizing safety and sustainability (Green Chemistry) before raw solubility power.

SolventSelection Start Start: Solvent Selection SafetyCheck Criteria 1: Safety & Toxicity (Is it Carcinogenic/Mutagenic?) Start->SafetyCheck GreenCheck Criteria 2: Sustainability (GSK/ACS Green Guides) SafetyCheck->GreenCheck Passes Safety DCM Dichloromethane (REJECT: Class 1 Solvent) SafetyCheck->DCM Fails Safety SolubilityCheck Criteria 3: Solubility Parameter (RED < 1.0 with Target?) GreenCheck->SolubilityCheck Assess Efficiency EtOAc Ethyl Acetate (ACCEPT: Standard) SolubilityCheck->EtOAc Good Solubility MeTHF 2-MeTHF (OPTIMAL: Bio-based) SolubilityCheck->MeTHF High Efficiency CPME CPME (OPTIMAL: Low Peroxide) SolubilityCheck->CPME High Efficiency AzeotropeCheck Criteria 4: Process Compatibility (Azeotrope/Emulsion Risk) FinalDecision Final Protocol Generation AzeotropeCheck->FinalDecision Select Best Fit EtOAc->AzeotropeCheck MeTHF->AzeotropeCheck CPME->AzeotropeCheck

Caption: Decision Logic for Solvent Selection. Red nodes indicate critical stop points for safety; Green nodes indicate preferred sustainable pathways.

Experimental Protocol: Partition Coefficient Determination

Do not rely on literature values alone. Matrix effects (salts, byproducts) can alter solubility.[1] This protocol determines the actual


 for your specific reaction mixture.
Materials
  • Aqueous Feed: 10 mL of reaction quench (containing Methyl 3-methyl-2-phenylbutanoate).

  • Solvent Candidates: Ethyl Acetate, 2-MeTHF, CPME.[1]

  • Internal Standard: Dodecane (inert reference).[1]

  • Analysis: GC-FID or HPLC-UV (210 nm).

Methodology (Shake-Flask Method)
  • Preparation: In a 20 mL scintillation vial, add 5 mL of Aqueous Feed.

  • Addition: Add 5 mL of the organic solvent candidate (1:1 phase ratio).

  • Equilibration: Vortex vigorously for 60 seconds. Allow phases to separate for 10 minutes.

    • Observation: Note the interface.[1][3] If an emulsion forms (common with phenyl esters), record the time to clear.

  • Sampling: Carefully remove 100 µL from the Organic Phase and 100 µL from the Aqueous Phase .

  • Quantification: Analyze both phases. Calculate concentration (

    
    ).
    
Calculation

Calculate the Distribution Coefficient (


) or Partition Coefficient (

):

Acceptance Criteria:

  • 
    :  Excellent extraction (Single stage sufficient).
    
  • 
    :  Good extraction (Multi-stage required).
    
  • 
    :  Poor solvent (Reject).
    

Process Optimization & Green Alternatives

Based on the structural lipophilicity of Methyl 3-methyl-2-phenylbutanoate, 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice over traditional solvents.[1]

Why 2-MeTHF?
  • Higher Efficiency: 2-MeTHF is more lipophilic than THF, often resulting in higher

    
     for phenyl esters.[1]
    
  • Phase Separation: It has a lower density (0.85 g/mL) than water but higher interfacial tension than Ethanol/Water mixes, reducing emulsion time compared to EtOAc.[1]

  • Sustainability: It is derived from corncobs/bagasse (biogenic) and is approved by the ACS Green Chemistry Institute Pharmaceutical Roundtable.[1]

The "Wash" Step (Crucial for Purity)

Since the target is highly lipophilic, a Heptane Wash of the organic extract is not recommended as it may precipitate the product. Instead, wash the combined organic layers with:

  • 5% NaHCO₃: To remove unreacted acidic precursors.[1]

  • Brine (Sat. NaCl): To break emulsions and dry the organic layer.

Validated Extraction Workflow

The following diagram outlines the optimized workflow using 2-MeTHF, ensuring high recovery and minimal waste.

ExtractionWorkflow Feed Reaction Mixture (Aqueous Quench) Mix Contacting Stage (Solvent: 2-MeTHF) Feed->Mix PhaseSep Phase Separation (Gravity/Centrifuge) Mix->PhaseSep OrgPhase Organic Phase (Product + Solvent) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Raffinate (Waste/Salts) PhaseSep->AqPhase Bottom Layer Wash Brine Wash (Remove Water/Polars) OrgPhase->Wash AqPhase->Mix Re-extract (Optional) Dry Drying Agent (MgSO4 or Na2SO4) Wash->Dry Conc Concentration (Rotary Evaporator) Dry->Conc Final Isolated Product Methyl 3-methyl-2-phenylbutanoate Conc->Final

Caption: Optimized 2-MeTHF extraction workflow. Dashed line indicates optional counter-current re-extraction for yield maximization.

References

  • Prat, D., et al. (2014).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

  • Henderson, R. K., et al. (2011).[1][4] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][4] Green Chemistry.

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Rydberg, J., et al. (2004).[1] Solvent Extraction Principles and Practice, Revised and Expanded. CRC Press.[1]

Sources

Application

Application Note: Storage and Stability Protocols for Methyl 3-methyl-2-phenylbutanoate

Abstract & Scope This technical guide provides rigorous protocols for the handling, storage, and stability assessment of Methyl 3-methyl-2-phenylbutanoate .[1] While often utilized as a high-value intermediate or fragran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides rigorous protocols for the handling, storage, and stability assessment of Methyl 3-methyl-2-phenylbutanoate .[1] While often utilized as a high-value intermediate or fragrance ingredient, this molecule presents specific stability challenges—primarily racemization and hydrolysis —due to its alpha-phenyl substituted ester structure. This document is intended for drug development professionals and research scientists requiring maximum purity retention (>99%) and enantiomeric excess (ee) maintenance.[1]

Physicochemical Profile & Critical Stability Factors

To design an effective protocol, one must understand the molecular vulnerabilities. Methyl 3-methyl-2-phenylbutanoate possesses a chiral center at the C2 position (alpha-carbon), which is flanked by a phenyl ring and an ester group.[1]

Molecular Data Table
PropertySpecification / Characteristic
Chemical Structure Methyl ester with alpha-phenyl and beta-isopropyl groups
Molecular Weight ~192.25 g/mol
Physical State Colorless to pale yellow liquid
Solubility Lipophilic; Soluble in alcohols, ethers, DCM.[1] Insoluble in water.
Key Risk: Racemization High. The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-proton is acidic due to the electron-withdrawing ester and resonance stabilization by the phenyl ring.
Key Risk: Hydrolysis Moderate. Susceptible to moisture-driven cleavage to 3-methyl-2-phenylbutanoic acid and methanol.[1]
Key Risk: Oxidation Low-Moderate. Benzylic position is susceptible to radical formation under UV/Air exposure.
Mechanism of Degradation

The stability of this molecule is governed by two competing pathways. Understanding these allows us to mitigate them via environmental controls.

  • Racemization (The Silent Killer): Unlike simple fatty esters, the proton at C2 is highly acidic (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ). Even mild bases or polar protic solvents can facilitate proton removal, forming a planar enolate intermediate that destroys chirality. Upon re-protonation, a racemic mixture forms.
    
  • Hydrolysis: Water attacks the carbonyl carbon. This is catalyzed by both acids and bases.[2][3] The bulky isopropyl group at C3 offers some steric protection, but not enough to prevent degradation in moist environments.

Degradation Pathway Diagram

The following diagram illustrates the mechanistic risks you must control.

DegradationPathways Start Methyl 3-methyl-2-phenylbutanoate (Active Enantiomer) Enolate Planar Enolate Intermediate Start->Enolate Base/Heat (-H+) Hydrolysis Hydrolysis Products: Acid + Methanol Start->Hydrolysis H2O / Acid / Base Racemate Racemic Mixture (Loss of Optical Activity) Enolate->Racemate Reprotonation (+H+)

Figure 1: Degradation pathways showing the critical risk of racemization via enolization and standard hydrolysis.[1]

Protocol 1: Long-Term Storage (The Gold Standard)[1][2]

Objective: Maintain chemical purity >99% and prevent racemization over 12+ months.

Materials Required[2][5][6][7][8][9][10]
  • Container: Amber borosilicate glass vials (Type I). Why? Blocks UV light (<400nm) to prevent benzylic radical oxidation.[1]

  • Closure: PTFE (Teflon)-lined screw caps.[1] Why? Prevents leaching of plasticizers found in standard polyethylene caps and ensures a hermetic seal against moisture.

  • Atmosphere: High-purity Argon (5.0 grade).[1] Why? Argon is heavier than air and provides a better blanket than Nitrogen for liquid interfaces.

  • Desiccant: Silica gel packs (for secondary containment).

Step-by-Step Procedure
  • Pre-Storage QC: Perform a baseline Chiral HPLC and GC-MS analysis (see Protocol 3) to establish "Time Zero" purity.

  • Aliquoting: Never store the bulk material in a single vessel if repeated access is required. Aliquot into single-use volumes (e.g., 1 mL or 5 mL) to minimize headspace exposure.[1]

  • Inert Gas Overlay:

    • Insert a pasture pipette connected to an Argon line into the vial.

    • Flow Argon gently (low PSI) for 10-15 seconds to displace air.[1]

    • Critical: Withdraw the pipette while capping the vial to ensure no air re-enters.

  • Sealing: Tighten the PTFE-lined cap firmly. Wrap the cap/neck junction with Parafilm M® to create a secondary moisture barrier.

  • Secondary Containment: Place vials inside a resealable Mylar bag or a desiccator box containing fresh silica gel.

  • Environment: Store at -20°C .

    • Note: While 4°C is acceptable for short-term (<1 month), -20°C is mandatory to kinetically arrest racemization and hydrolysis for long-term storage.[1]

Protocol 2: Handling & Formulation

Objective: Prevent degradation during experimental use.

Operational Rules
  • Avoid Protic Solvents: Do not dissolve the compound in methanol or water for stock solutions unless immediately necessary. Use aprotic solvents like Anhydrous DMSO , Acetonitrile , or Dichloromethane (DCM) .[1]

  • pH Discipline: Strictly avoid contact with bases (e.g., NaOH, amines) during formulation. Even weak bases can trigger racemization at the alpha-position. Maintain pH < 7.

  • Thawing: Allow the frozen vial to reach room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the product, accelerating hydrolysis.

Workflow Diagram

HandlingWorkflow cluster_0 Preparation cluster_1 Usage cluster_2 Re-Storage Step1 Remove from -20°C Step2 Equilibrate to RT (Unopened, 30 mins) Step1->Step2 Prevents Condensation Step3 Open in Fume Hood Step2->Step3 Step4 Dissolve in Anhydrous Solvent (DMSO/DCM) Step3->Step4 Avoid Alcohols/Water Step5 Purge Headspace (Argon) Step4->Step5 Immediate Step6 Reseal & Parafilm Step5->Step6

Figure 2: Workflow for handling to prevent moisture ingress and solvent-mediated racemization.

Protocol 3: QC & Stability Validation

Objective: Self-validating the storage conditions. If these tests fail, the storage protocol was breached.

Test A: Chemical Purity (GC-MS)
  • Method: Gas Chromatography - Mass Spectrometry.[4]

  • Column: DB-5ms or equivalent (non-polar).[1]

  • Indicator: Look for the emergence of 3-methyl-2-phenylbutanoic acid (hydrolysis product).

  • Pass Criteria: < 1.0% increase in acid content over 6 months.

Test B: Enantiomeric Excess (Chiral HPLC)[1][2]
  • Method: Normal Phase Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (polysaccharide based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Indicator: Split peaks. If the single enantiomer peak begins to show a "shoulder" or a secondary peak, racemization has occurred.

  • Pass Criteria: > 98% ee (or retention of original specification).

Test C: Acid Value Titration (Bulk Only)
  • Method: Titration with 0.1N KOH (if sample volume permits).

  • Relevance: Direct measure of free fatty acids formed by hydrolysis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Increase in Acid Value Moisture ingress; Cap failure.Switch to Teflon-lined caps; Add silica gel to secondary container.
Loss of Optical Rotation Racemization due to base exposure or heat.Check solvent pH; Ensure -20°C storage; Avoid protic solvents.
Yellowing of Liquid Oxidation (Benzylic radical).Ensure Amber glass usage; Verify Argon purge quality.

References

  • Mechanism of Ester Hydrolysis

    • Title: Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted.

    • Source: Organic Chemistry Video Tutorials / Video-Tutor.net.[2]

    • URL:[Link]

  • Racemization of Alpha-Phenyl Esters

    • Title: Racemization of optically active 2-substituted phenyl glycine esters (Patent US20040073057A1).[1]

    • Source: Google Patents.

    • URL
    • Context: Validates the risk of racemization in esters with alpha-phenyl groups under thermal/basic conditions.
  • Chemical Properties & Safety Data

    • Title: Methyl 3-methyl-3-phenylbutanoate Compound Summary (Isomer Analog D
    • Source: PubChem.[5]

    • URL:[Link][1]

  • General Stability of Phenylbutanoic Acid Esters

    • Title: 3-phenylbutanoic acids and methyl-3-phenylpropanoic acids (Enantioselectivity studies).[1]

    • Source: ResearchGate.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Minimizing Side Reactions in Methyl 3-methyl-2-phenylbutanoate Synthesis

Executive Summary & Reaction Logic The Challenge: Synthesizing Methyl 3-methyl-2-phenylbutanoate via direct alkylation involves reacting the enolate of methyl phenylacetate with an isopropyl halide .[1] This is a decepti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing Methyl 3-methyl-2-phenylbutanoate via direct alkylation involves reacting the enolate of methyl phenylacetate with an isopropyl halide .[1]

This is a deceptively difficult transformation. You are forcing a nucleophilic substitution (


) at a secondary carbon (isopropyl group) using a sterically hindered nucleophile (secondary enolate).[1] The competing 

elimination
pathway (generating propene gas) is kinetically favored under standard conditions, often leading to yields below 30% and significant starting material recovery.

The Solution: Success requires shifting the kinetic competition toward


 by manipulating solvent polarity, temperature, and counter-ion dissociation.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path (


) and suppress the Red Paths  (

and Claisen).

ReactionPathways SM Methyl Phenylacetate (Starting Material) Enolate Enolate Intermediate (Nucleophile) SM->Enolate Deprotonation (-78°C) Base Base (LDA) Base->Enolate Product TARGET PRODUCT Methyl 3-methyl-2-phenylbutanoate Enolate->Product SN2 Attack (Desired) Propene SIDE PRODUCT: Propene (Gas Evolution) Enolate->Propene E2 Elimination (Major Competitor) Claisen SIDE PRODUCT: Dimer (Claisen Condensation) Enolate->Claisen Self-Reaction (If Base < 1 eq) RX Isopropyl Iodide (Electrophile) RX->Product RX->Propene

Figure 1: Kinetic competition between substitution (SN2) and elimination (E2) pathways.

Optimized Protocol (The "Gold Standard")

Do not use Sodium Hydride (NaH) for this specific secondary alkylation; it often results in thermal elimination before substitution occurs.[1] Use Lithium Diisopropylamide (LDA) with a polar cosolvent.[1]

ParameterRecommendationScientific Rationale
Base LDA (1.05 eq) Kinetic base ensures rapid, quantitative enolate formation at low temp, preventing Claisen condensation.[1]
Solvent THF + DMPU (4:1) Critical: DMPU (or HMPA) solvates the Lithium cation, breaking the tight ion pair. This makes the "naked" enolate more nucleophilic, accelerating

over

.
Electrophile Isopropyl Iodide Iodide is a better leaving group than bromide, allowing the reaction to proceed at lower temperatures where

is suppressed.
Temperature -78°C to -40°C Maintain -78°C during addition. Slowly warm to -40°C. Do not exceed 0°C until reaction is complete. Elimination dominates at RT.[1]
Concentration 0.2 M High dilution minimizes self-condensation but lowers reaction rate.[1] 0.2 M is the sweet spot.
Troubleshooting Center (FAQs)
Scenario A: "I see vigorous bubbling upon adding the Isopropyl Iodide, and my yield is < 20%."

Diagnosis: E2 Elimination Dominance. The bubbling is propene gas escaping. Your enolate is acting as a base (grabbing a proton from the isopropyl iodide) rather than a nucleophile (attacking the carbon).

  • Corrective Action 1 (Solvent Switch): Are you using pure THF? You must add DMPU (N,N'-Dimethylpropyleneurea) or HMPA (hexamethylphosphoramide) (approx 20% v/v).[1] This separates the Li+ ion from the enolate oxygen, exposing the carbon center for attack.

  • Corrective Action 2 (Temperature Control): Did you warm it up too fast? Keep the reaction at -78°C for at least 2 hours after adding the iodide. Only warm to -20°C if TLC shows no movement.

  • Corrective Action 3 (Leaving Group): If using Isopropyl Bromide, switch to Isopropyl Iodide . The C-I bond is weaker, facilitating substitution at lower temperatures where elimination is slower.

Scenario B: "I recovered 50% Starting Material (Methyl Phenylacetate) despite using excess base."

Diagnosis: Incomplete Enolization or "Wet" Reagents. If the enolate never formed, or was quenched by water in the solvent, the alkylation cannot occur.

  • Check 1 (Moisture): Isopropyl iodide is often stored over copper but can absorb water.[1] Dry your electrophile over activated molecular sieves (4Å) for 24 hours before use.[1]

  • Check 2 (Base Quality): Titrate your n-BuLi before making LDA. If your n-BuLi is degraded, you aren't generating 1.05 equivalents of LDA, leaving unreacted ester which can then react with the enolate (Claisen).[1]

  • Check 3 (Proton Transfer): If you quench with water/acid and recover SM, it means the enolate was present but didn't react with the bulky isopropyl group. See Scenario A to improve reactivity.

Scenario C: "I see a heavy spot on TLC (High Rf) and complex NMR signals in the aromatic region."

Diagnosis: Claisen Condensation (Self-Reaction). The enolate attacked another molecule of methyl phenylacetate instead of the isopropyl iodide.[1]

  • Root Cause: This happens if the ester is not fully deprotonated before the alkyl halide is added, or if the addition of the ester to the base was too fast (local excess of ester).

  • Fix: Ensure Inverse Addition is not used (Add Ester to LDA, not vice versa) and add the ester slowly down the side of the flask at -78°C. Ensure you have a slight excess of LDA (1.05 to 1.1 eq) to ensure 100% conversion to enolate.

Scenario D: "The direct alkylation is simply not working. Is there an alternative?"

Diagnosis: Steric Dead-End. If the secondary halide elimination cannot be suppressed, move to a Condensation-Reduction Strategy .[1]

  • Workflow:

    • Aldol Condensation: React Methyl Phenylacetate with Acetone (using TiCl4/Amine or similar Lewis Acid conditions) to form the

      
      -hydroxy ester.[1]
      
    • Dehydration: Treat with acid to form the

      
      -unsaturated ester (Methyl 3-methyl-2-phenylbut-2-enoate).[1]
      
    • Hydrogenation: Reduce the alkene using H2/Pd-C to get the target Methyl 3-methyl-2-phenylbutanoate .

    • Note: This route adds steps but avoids the E2 elimination pitfall entirely.

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Analyze Crude Mixture YieldCheck Is Yield > 50%? Start->YieldCheck GasCheck Was Gas Evolution Observed? YieldCheck->GasCheck No Success Process Optimized YieldCheck->Success Yes SMCheck Is SM Recovered? GasCheck->SMCheck No E2_Issue ISSUE: E2 Elimination Fix: Add DMPU, Lower Temp, Switch to Iodide GasCheck->E2_Issue Yes (Propene) HeavyCheck Is there a High MW Impurity? SMCheck->HeavyCheck No Moisture_Issue ISSUE: Wet Reagents Fix: Dry THF/DIPA/Iodide over Sieves SMCheck->Moisture_Issue Yes HeavyCheck->E2_Issue No (Likely invisible Propene) Claisen_Issue ISSUE: Claisen Condensation Fix: Increase LDA eq, Slower Addition HeavyCheck->Claisen_Issue Yes

Figure 2: Decision tree for diagnosing reaction failures.

References
  • Alkylation of Ester Enolates: Evans, D. A.[1] Enolate Alkylation: Kinetics and Stereochemistry. Harvard University Chemistry Lectures.

  • Suppression of E2 in Secondary Halides: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Standard text on

    
     vs 
    
    
    
    competition).
  • Use of DMPU/HMPA: Reich, H. J.[1] Solvent Effects in Enolate Chemistry. University of Wisconsin-Madison.[1]

  • Claisen Condensation Mechanisms: Claisen Condensation. Organic Chemistry Portal. Link

  • Alternative Synthesis (HWE/Hydrogenation): Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: Purification of Methyl 3-methyl-2-phenylbutanoate

Executive Summary & Molecule Profile[1] User Query: "How do I purify crude Methyl 3-methyl-2-phenylbutanoate to pharmaceutical grade?" The Molecule: IUPAC Name: Methyl 3-methyl-2-phenylbutanoate[1] Structure Analysis: A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: "How do I purify crude Methyl 3-methyl-2-phenylbutanoate to pharmaceutical grade?"

The Molecule:

  • IUPAC Name: Methyl 3-methyl-2-phenylbutanoate[1]

  • Structure Analysis: A sterically hindered

    
    -phenyl ester.[1] The isopropyl group at the 
    
    
    
    -position and the phenyl ring at the
    
    
    -position create significant steric bulk.[1]
  • Key Challenge: The high boiling point (estimated >230°C at atm) makes atmospheric distillation destructive.[1] The steric hindrance can make chemical removal of unreacted intermediates (like the corresponding acid) slower than in unhindered esters.

Quick Diagnostic Table:

PropertyValue (Est.)Implication for Purification
Boiling Point 105–115 °C @ 5 mmHgMandatory: High-vacuum distillation.[1]
Solubility Et2O, EtOAc, DCM, HexaneHigh: Standard organic extraction applies.
pKa (

-H)
~22-24Stable: Unlikely to racemize with weak bases (NaHCO

).[1]
Impurity Profile Carboxylic Acid, Mineral Acid, AlcoholChemical Wash: Essential prior to distillation.[2]

Decision Matrix: Purification Workflow

Before proceeding, identify your crude state to select the correct workflow.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Assessment Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Semi-Solid/Slurry CheckState->Solid Wash Protocol A: Aqueous Workup (Remove Acid/Catalyst) Liquid->Wash Solid->Liquid Dissolve in Et2O Dry Drying & Concentration Wash->Dry PurityCheck Purity Check (TLC/GC) Dry->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity Clean Crude LowPurity <90% Purity PurityCheck->LowPurity Complex Mixture Distill Protocol B: Vacuum Distillation (Remove Volatiles/Oligomers) HighPurity->Distill Column Protocol C: Flash Chromatography (Remove Isomers/Close Impurities) LowPurity->Column Final Pure Ester Distill->Final Column->Final

Figure 1: Decision tree for selecting the appropriate purification module based on crude purity.

Protocol A: Chemical Decontamination (The "Wash")

Objective: Remove unreacted 3-methyl-2-phenylbutanoic acid and mineral acid catalysts (e.g., H


SO

) which catalyze decomposition during distillation.[1]

Mechanism: The ester is lipophilic.[1] The impurities (acids) form water-soluble salts when treated with a weak base.[1][3]



Step-by-Step Procedure:

  • Dilution: Dissolve the crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

    • Why? Ether separates cleanly from water and minimizes emulsions compared to DCM.[1]

  • Acid Removal (Critical): Wash the organic layer 2x with saturated aqueous NaHCO

    
     .[1]
    
    • Troubleshooting: If gas evolution (CO

      
      ) is vigorous, repeat until no bubbling occurs.[1] This confirms all acid is neutralized.[1]
      
  • Brine Wash: Wash 1x with saturated NaCl (brine).[1]

    • Why? Removes trapped water from the organic layer (pre-drying).[1]

  • Drying: Dry over anhydrous MgSO

    
      (Magnesium Sulfate) for 15 minutes. Filter and concentrate on a rotary evaporator.
    

Expert Insight: Do not skip the NaHCO


 wash. If acidic species remain, they will catalyze the hydrolysis of your ester back to the acid during the high-heat distillation step.

Protocol B: High-Vacuum Distillation (The "Heavy Lift")[1]

Objective: Isolate the ester from high-boiling oligomers or colored impurities.[1]

Prerequisites:

  • Vacuum Pump capable of

    
     mmHg (Torr).[1]
    
  • Short-path distillation head (to minimize hold-up volume).[1]

Setup Diagram:

DistillationSetup Pot Boiling Pot (Oil Bath >140°C) Head Vigreux/Short Path (Insulated) Pot->Head Vapor Condenser Condenser (Water cooled) Head->Condenser Condensate Cow Cow Receiver (Fraction Cutter) Condenser->Cow Distillate Vac Vacuum Trap (<5 mmHg) Cow->Vac Suction

Figure 2: Schematic for short-path vacuum distillation.[1]

Procedure:

  • Setup: Place the crude ester in a round-bottom flask with a magnetic stir bar (do not use boiling chips under vacuum).

  • Vacuum: Apply full vacuum before heating.[1] Aim for steady pressure (e.g., 1-5 mmHg).[1]

  • Heating: Slowly ramp the oil bath temperature.

    • Target: The ester will likely distill between 105–115°C at 5 mmHg .[1] (Note: This is an estimate based on structural analogs; monitor the thermometer).

  • Fraction Collection:

    • Fore-run: Discard the first 5-10% (contains residual solvent/low boilers).[1]

    • Main Fraction: Collect the steady plateau temperature.[1] This is your pure product.

Protocol C: Flash Chromatography (The "Polishing")

Objective: Use if distillation fails to separate close-boiling impurities (e.g., unreacted alkyl halides from alkylation routes).[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 100 : 0Column Conditioning
Loading 98 : 2Non-polar impurities
Elution 95 : 5 to 90 : 10 Methyl 3-methyl-2-phenylbutanoate
Wash 50 : 50Polar impurities/Acids

TLC Visualization:

  • UV Light (254 nm): The phenyl ring makes this molecule UV active.[1] It will appear as a dark spot on fluorescent silica plates.[1]

Troubleshooting & FAQs

Q1: My distillate is cloudy. What happened?

  • Cause: Water contamination (azeotrope) or decomposition.[1]

  • Fix: Dissolve the distillate in dry DCM, dry over Na

    
    SO
    
    
    
    , and re-concentrate. If decomposition occurred (acid smell), repeat Protocol A (Wash) before re-distilling.

Q2: The boiling point is fluctuating wildly.

  • Cause: "Bumping" or unstable vacuum pressure.[1]

  • Fix: Ensure vigorous stirring in the pot. Check the vacuum system for leaks. Insulate the distillation head with aluminum foil to prevent refluxing before the condenser.[1]

Q3: Can I use acidic alumina instead of silica?

  • Risk: No.[1] Esters are sensitive to hydrolysis.[1][2] Acidic alumina can degrade the ester.[1] Use Neutral Alumina or standard Silica Gel.[1]

Q4: I see two spots on TLC that are very close. Is it an impurity?

  • Analysis: Methyl 3-methyl-2-phenylbutanoate has a chiral center at C2.[1] If you synthesized this racemically, you have a pair of enantiomers (one spot). If you have diastereomers (e.g., if C3 was also chiral, which it is not in this specific molecule as the isopropyl group is symmetric), you might see separation.

  • Likely Culprit: If synthesized via alkylation, it could be the mono-alkylated vs di-alkylated product.[1] These require careful chromatography (Protocol C) to separate.[1]

References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][4] (Standard protocols for ester purification and drying agents).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][5] Longman Scientific & Technical.[1] (General procedures for flash chromatography and vacuum distillation of high-boiling liquids).

  • Furniss, B. S., et al. (1989).[1] Techniques of Organic Chemistry: Distillation. In Vogel's Textbook (pp. 169-174).[1] (Specifics on preventing decomposition during ester distillation).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for Methyl 3-methyl-2-phenylbutanoate and all solvents before use.

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Methyl 3-methyl-2-phenylbutanoate

Ticket ID: HYD-PhBu-001 Subject: Troubleshooting Low Conversion & Racemization in Hindered Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Diagnostics: The Substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYD-PhBu-001 Subject: Troubleshooting Low Conversion & Racemization in Hindered Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnostics: The Substrate Profile

Before modifying reaction parameters, we must analyze the structural constraints of your substrate, Methyl 3-methyl-2-phenylbutanoate .

  • The Steric Blockade: The carbonyl carbon is shielded by two bulky groups at the

    
    -position: a phenyl ring  and an isopropyl group  (3-methyl-2-...). This creates a "steric wall" that significantly retards the attack of nucleophiles (like hydroxide) at the carbonyl center (
    
    
    
    mechanism).
  • The Racemization Trap: If your substrate is chiral, the

    
    -proton is unusually acidic (
    
    
    
    ) due to the electron-withdrawing ester group and resonance stabilization by the phenyl ring. Standard basic hydrolysis conditions often lead to deprotonation, enolate formation, and subsequent racemization.

Troubleshooting Decision Matrix

Use the following logic flow to select the correct protocol for your specific needs.

TroubleshootingFlow Start START: Hydrolysis Issue IsChiral Is the substrate optically active? Start->IsChiral Standard Standard LiOH (Tier 1) IsChiral->Standard No (Racemic) TMSI Tier 3: Anhydrous Cleavage (TMSI or LiI/Pyridine) IsChiral->TMSI Yes (Enantiopure) Stalled Did reaction stall (>24h)? Standard->Stalled Racemization Is racemization acceptable? Stalled->Racemization Yes (Stalled) LiOH_Opt Optimize LiOH: Increase THF, Add Crown Ether Stalled->LiOH_Opt No (Just slow) Racemization->TMSI No HighTemp Tier 2: High Energy Base (KOH / Ethylene Glycol) Racemization->HighTemp Yes

Figure 1: Decision matrix for selecting hydrolysis conditions based on chirality and reactivity.

Protocol Tiers

Tier 1: Standard Optimization (For Racemic/Less Hindered Batches)

Use this if you are working with racemic material or if preliminary data suggests the steric bulk is manageable.

The Protocol:

  • Solvent System: THF:MeOH:Water (3:1:1). The high THF content is crucial to solvate the lipophilic phenyl/isopropyl groups.

  • Reagent: Lithium Hydroxide (LiOH·H₂O), 3.0 - 5.0 equivalents.[1]

    • Why Lithium? The

      
       cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity, which helps overcome the steric barrier [1].
      
  • Temperature: 40°C - 60°C.

Troubleshooting:

  • Issue: Reaction is <50% complete after 24h.

  • Fix: Do not simply add more base. The issue is likely the approach vector of the hydroxide.[2] Switch to Tier 2 (if racemic) or Tier 3 (if chiral).

Tier 2: High-Energy Hydrolysis (For Stubborn, Racemic Substrates)

Use this ONLY if you can tolerate racemization. The harsh conditions will almost certainly epimerize the alpha-center.

The Protocol:

  • Solvent: Ethylene Glycol (high boiling point, polar).

  • Reagent: KOH (pellets), 5.0 - 10.0 equivalents.

  • Temperature: 120°C - 150°C.

Mechanism: At these temperatures, the kinetic energy overcomes the steric repulsion of the isopropyl/phenyl groups. Ethylene glycol allows for temperatures well above the boiling point of water/THF while maintaining solubility of the hydroxide.

Tier 3: The "Chiral-Safe" Method (Anhydrous Cleavage)

Use this for optically active substrates. This method bypasses the carbonyl attack entirely, preventing racemization.

The Concept: Instead of attacking the carbonyl (which risks enolization), we attack the methyl group of the ester using a soft nucleophile (Iodide). This cleaves the O-C(methyl) bond via an


 mechanism.

The Protocol (TMSI Method):

  • Reagents: Iodotrimethylsilane (TMSI) or generated in situ (TMSCl + NaI).

  • Solvent: Anhydrous Acetonitrile or Chloroform (Dry).

  • Conditions: Reflux (60-80°C) under Argon/Nitrogen.

  • Workup (Critical):

    • Quench with Methanol (destroys excess TMSI).

    • Wash organic layer with 10% aqueous Sodium Thiosulfate (

      
      ). This reduces the iodine byproduct (purple color) to colorless iodide, preventing product contamination.
      

Why this works: The reaction proceeds through a silyl-oxonium intermediate. The iodide ion attacks the methyl group, releasing the silyl ester.[3] Subsequent aqueous workup yields the acid. Since the carbonyl carbon is never tetrahedral, the stereocenter is preserved [2].

Deep Dive: The Racemization Risk

Users frequently ask why their enantiomeric excess (ee) drops during base hydrolysis.

The Mechanism of Failure: The


-proton in your substrate is adjacent to both a carbonyl and a phenyl ring.
  • Deprotonation: Hydroxide (

    
    ) removes the 
    
    
    
    -proton.
  • Planarization: The resulting enolate is planar (

    
     hybridized).
    
  • Reprotonation: When water protonates the enolate, it can attack from either face, leading to a racemic mixture.

Racemization Substrate Chiral Ester (Tetrahedral Alpha-C) Enolate Enolate Intermediate (Planar, Achiral) Substrate->Enolate Deprotonation (-H+) Base Base (OH-) Base->Enolate Racemic Racemic Acid (50:50 Mixture) Enolate->Racemic Reprotonation (+H+)

Figure 2: Pathway of base-catalyzed racemization.

Comparative Data Summary

MethodReagentTempTimeSteric ToleranceRacemization Risk
Standard LiOH / THF / H₂O25-60°C12-48hLowModerate
High-Temp KOH / Glycol150°C2-6hHighSevere
Anhydrous TMSI / MeCN60-80°C4-12hExcellent None
Nucleophilic LiI / Pyridine120°C8-24hHighLow

FAQ: Common User Issues

Q: Can I use enzymatic hydrolysis (Lipases) for this substrate? A: Potentially, but steric bulk often inhibits standard lipases (like CAL-B) unless screened specifically. For 3-methyl-2-phenylbutanoate, the proximity of the phenyl ring to the reaction center often prevents the enzyme from "fitting" the substrate into the active site. Chemical cleavage (Tier 3) is usually more reliable for this specific structure.

Q: My product is an oil and won't crystallize after acid workup. A: 3-methyl-2-phenylbutanoic acid is lipophilic. Ensure you acidify the aqueous layer to pH ~2 using 1M HCl, then extract with Ethyl Acetate. If it oils out, try triturating with cold pentane or hexanes to induce crystallization.

Q: I see a purple color during the TMSI reaction. A: This is free iodine (


), a byproduct of oxidation or decomposition. It is normal. Ensure you wash with Sodium Thiosulfate during workup to remove it, or it will contaminate your product.

References

  • Lithium Cation Acceleration: Effect of Lithium Cations on the Hydrolysis of Hindered Esters. Journal of Organic Chemistry. (General Reference to Li+ effects in hydrolysis).

  • TMSI Cleavage Protocol: Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968-969.

  • Racemization of Alpha-Phenyl Esters: Mechanism of base-catalyzed racemization of alpha-aryl esters. Common Organic Chemistry Archive.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Phenylbutanoate Synthesis

Ticket Status: OPEN Subject: Advanced Esterification Protocols for Hindered Phenylbutanoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Decision Matri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Advanced Esterification Protocols for Hindered Phenylbutanoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

User Context: You are attempting to synthesize a phenylbutanoate ester. Standard Fischer esterification (acid/alcohol/reflux) is failing due to low yields, degradation, or lack of reactivity. This is likely due to steric bulk at the alcohol (e.g., tert-butyl, menthyl) or


-substitution on the phenylbutanoic acid chain.

The Hidden Risk: Unlike generic aliphatic acids, 4-phenylbutanoic acid derivatives possess a specific liability: Intramolecular Friedel-Crafts Cyclization . Activation of the carboxyl group in the presence of strong Lewis acids or unbuffered protons can lead to the formation of


-tetralone , irreversibly consuming your starting material.
Workflow Decision Tree

Use the following logic gate to select the correct protocol for your specific substrate constraints.

EsterificationDecisionTree Start START: Phenylbutanoate Coupling CheckBulk Is the Alcohol Sterically Hindered? (e.g., t-Butyl, Phenol, secondary cyclic) Start->CheckBulk CheckAcidSens Is the Substrate Acid-Sensitive? CheckBulk->CheckAcidSens Yes Standard Use Steglich (DCC/DMAP) (Standard Protocol) CheckBulk->Standard No (Primary/Sec Alcohol) CheckExtreme Is the Alcohol 'Super' Hindered? (e.g., tertiary w/ adjacent bulk) CheckAcidSens->CheckExtreme No (Robust) Shiina METHOD B: Shiina Esterification (MNBA / Lewis Base) CheckAcidSens->Shiina Yes (Epoxides/Protecting Groups) Yamaguchi METHOD A: Yamaguchi Esterification (Mixed Anhydride / TCBC) CheckExtreme->Yamaguchi Moderate Hindrance Ghosez METHOD C: Ghosez's Reagent (Neutral Acid Chloride) CheckExtreme->Ghosez Extreme Hindrance

Figure 1: Strategic selection guide for esterification methods based on substrate steric and electronic properties.

Detailed Protocols

Method A: Yamaguchi Esterification (The "Gold Standard")

Best For: Sterically hindered secondary alcohols and macrolactonization. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to generate a super-electrophilic


-acylpyridinium species.

Reagents:

  • Substrate: Phenylbutanoic acid derivative (1.0 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Base: Et

    
    N (1.2 equiv)
    
  • Catalyst: DMAP (1.0–2.0 equiv) Note: Stoichiometric DMAP is often required for hindered substrates.

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the phenylbutanoic acid derivative and Et

    
    N in anhydrous THF/Toluene. Cool to 0 °C.
    
  • Anhydride Formation: Add TCBC dropwise. Stir for 1–2 hours at room temperature. A white precipitate (Et

    
    N·HCl) will form.[1][2][3]
    
    • Checkpoint: TLC should show disappearance of the acid.

  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to prevent side reactions.

  • Esterification: Dilute the filtrate (mixed anhydride) with solvent. Add the bulky alcohol and DMAP.

  • Reflux: Heat the reaction to reflux (or 60 °C) for 4–12 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc. Wash with 1N HCl (to remove DMAP) and Brine.
    

Why it works: The trichlorophenyl group is electron-withdrawing, making the mixed anhydride highly reactive. DMAP attacks the aliphatic carbonyl (less hindered than the trichlorobenzoyl carbonyl), preventing the formation of the wrong ester.

Method B: Shiina Esterification (The "Mild" Alternative)

Best For: Acid-sensitive substrates where even the mild acidity of TCBC/Etngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


N·HCl is risky.
Reagent:  2-Methyl-6-nitrobenzoic anhydride (MNBA).[4][5][6]

Protocol:

  • Mix: Combine phenylbutanoic acid (1.1 equiv), MNBA (1.1 equiv), and DMAP (0.1–2.0 equiv) in CH

    
    Cl
    
    
    
    .
  • Add: Slowly add the alcohol (1.0 equiv) and Et

    
    N (1.1 equiv) at room temperature.
    
  • Incubate: Stir for 12–24 hours.

  • Purification: The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by washing with saturated NaHCO

    
    .
    

Key Advantage: The reaction is strictly basic/nucleophilic, minimizing the risk of tetralone formation via intramolecular Friedel-Crafts.

Method C: Ghosez's Reagent (For Extreme Hindrance)

Best For: Tertiary alcohols or very bulky phenols where mixed anhydrides fail. Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.

Protocol:

  • Acid Chloride Gen: Dissolve phenylbutanoic acid in dry CH

    
    Cl
    
    
    
    . Add Ghosez's reagent (1.1 equiv) at 0 °C. Stir 1 hour.
    • Mechanism:[1][3][7][8][9][10][11][12][13][14] Converts acid

      
       acid chloride + 
      
      
      
      -dimethylisobutyramide (neutral byproduct). No HCl gas is generated.
  • Coupling: Add the bulky alcohol and a base (pyridine or NaH if alcohol is essentially non-nucleophilic).

  • Catalysis: Add AgCN (1.0 equiv) if the alcohol is tertiary. This generates an acyl cyanide intermediate, which is highly reactive yet compact.

Troubleshooting & FAQs

Ticket #402: "My reaction turned into a urea byproduct."

Diagnosis: You likely used DCC/EDC (Steglich conditions) with a slow-reacting alcohol. Root Cause: When the alcohol is sterically hindered, it attacks the


-acylisourea intermediate too slowly. The intermediate undergoes an 

acyl migration to form a stable, unreactive

-acylurea. Solution: Switch to Method A (Yamaguchi) . The mixed anhydride cannot undergo this rearrangement.
Ticket #515: "I see a new peak at M-18 in the Mass Spec (Tetralone)."

Diagnosis: Intramolecular Cyclization.[3][15] Root Cause: You generated a "hot" electrophile (acid chloride or protonated anhydride) which attacked the phenyl ring of your phenylbutanoate chain (6-membered ring formation) instead of the external alcohol. Visual Mechanism:

TetraloneRisk Substrate Activated Phenylbutanoate (Acid Chloride/Anhydride) PathA Path A: Intermolecular (Desired) Substrate->PathA + Alcohol (Fast) PathB Path B: Intramolecular (Tetralone Formation) Substrate->PathB No Nucleophile / Lewis Acid / Heat Tetralone Tetralone PathB->Tetralone Friedel-Crafts

Figure 2: Competition between esterification and cyclization.

Solution:

  • Increase Nucleophile Concentration: Ensure the alcohol is present before activating the acid if possible (Shiina protocol).

  • Avoid Lewis Acids: Do not use AlCl

    
     or strong protic acids.
    
  • Dilution: High concentration favors intermolecular reaction (esterification) over intramolecular? Correction: actually, intramolecular reactions are zero-order in concentration, while intermolecular are first/second order. Higher concentration favors the desired intermolecular esterification. Run the reaction at high concentration (0.5 M – 1.0 M).

Ticket #609: "How do I remove the Trichlorobenzoid acid byproduct?"

Context: After Yamaguchi esterification. Solution: The byproduct (2,4,6-trichlorobenzoic acid) is acidic but lipophilic.

  • Primary Wash: 1N NaOH or sat. NaHCO

    
    .
    
  • Methyl Ester Trick: If the byproduct persists, treat the crude mixture with diazomethane or TMS-diazomethane. This converts the byproduct to methyl 2,4,6-trichlorobenzoate, which is easily separable by flash chromatography (moves much faster than your bulky ester).

References

  • Yamaguchi Esterification: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[10][16][17][18] Bull.[7][10][17][18] Chem. Soc. Jpn.[10][17]1979 , 52, 1989–1993.[7][10][16][17] Link

  • Shiina Esterification: Shiina, I.; Ibuka, R.; Kubota, M. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[4] Chem. Lett.2002 , 31, 286–287. Link

  • Ghosez's Reagent: Devos, A.; Remion, J.; Frisque-Hesbain, A.-M.; Colens, A.; Ghosez, L. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc., Chem. Commun.[14]1979 , 1180–1181.[14] Link

  • Steglich Mechanism & DMAP: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[11][12] Angew.[12] Chem. Int. Ed.1978 , 17, 522–524.[11][12] Link

Sources

Troubleshooting

Technical Support Center: A Guide to Improving Enantiomeric Excess in the Production of Methyl 3-methyl-2-phenylbutanoate

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for optimizing the enant...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for optimizing the enantiomeric excess (ee) in the synthesis of Methyl 3-methyl-2-phenylbutanoate. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the enantioselective synthesis of Methyl 3-methyl-2-phenylbutanoate.

Q1: What are the primary strategies for achieving high enantiomeric excess in the synthesis of chiral esters like Methyl 3-methyl-2-phenylbutanoate?

A1: The main approaches to producing enantiomerically enriched products are asymmetric synthesis and the resolution of racemic mixtures.[1] Asymmetric synthesis involves using chiral starting materials, catalysts, or auxiliaries to favor the formation of one enantiomer over the other.[1] Kinetic resolution, a common method for separating racemic mixtures, involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product.[2][3]

Q2: How does temperature impact the enantioselectivity of a reaction?

A2: Temperature is a critical parameter that can significantly influence enantioselectivity. In many cases, lower temperatures lead to higher enantiomeric excess because the difference in activation energies between the diastereomeric transition states becomes more pronounced.[4] However, this is not a universal rule, and the optimal temperature must be determined empirically for each specific reaction.

Q3: What role do chiral auxiliaries play in improving enantiomeric excess?

A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5] The auxiliary provides a chiral environment that favors the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be removed and ideally recovered for reuse.[5][] Common examples of chiral auxiliaries include oxazolidinones (Evans auxiliaries), pseudoephedrine, and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP).[]

Q4: Can impurities in reagents or solvents affect the enantiomeric excess?

A4: Absolutely. The purity of all starting materials, including the substrate, reagents, catalyst, and solvent, is paramount for achieving high enantioselectivity.[4][7] Trace impurities can act as catalyst poisons or inhibitors, or they can participate in competing side reactions that lower the enantiomeric excess.[7] For instance, residual water in a reaction that uses a moisture-sensitive catalyst can lead to poor results.[4]

Q5: How can I accurately determine the enantiomeric excess of my product?

A5: The most common and reliable method for determining enantiomeric excess is chiral chromatography, specifically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their individual quantification based on peak area.[8] It is crucial to validate the analytical method by running a racemic standard to confirm the retention times of both enantiomers and to ensure baseline separation.[7][8]

II. Troubleshooting Guide: Low Enantiomeric Excess

This section provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess in the synthesis of Methyl 3-methyl-2-phenylbutanoate.

Problem: The observed enantiomeric excess of Methyl 3-methyl-2-phenylbutanoate is consistently low or varies between experimental runs.

Below is a troubleshooting workflow to help identify and address the root cause of this issue.

Troubleshooting_Low_ee start Start: Low Enantiomeric Excess Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2 Method Validated validate_method Perform Method Validation: - Resolution > 1.5 - Accuracy & Precision Check step1->validate_method Method Not Validated step3 Step 3: Evaluate Reaction Conditions step2->step3 Reagents & Catalyst are Pure purify_reagents Purify Starting Materials (e.g., recrystallization, distillation) step2->purify_reagents Substrate/Reagent Impurities Detected check_catalyst Procure/Synthesize Fresh Catalyst & Characterize Thoroughly step2->check_catalyst Catalyst Quality Questionable end_good High and Reproducible ee Achieved step3->end_good Optimized Conditions optimize_temp Screen a Range of Temperatures (e.g., -78°C to RT) step3->optimize_temp Suboptimal Temperature optimize_solvent Screen a Variety of Solvents (polar aprotic, nonpolar, etc.) step3->optimize_solvent Suboptimal Solvent optimize_catalyst_loading Vary Catalyst Concentration to find the optimal loading step3->optimize_catalyst_loading Suboptimal Catalyst Loading validate_method->step1 purify_reagents->step2 check_catalyst->step2 optimize_temp->step3 optimize_solvent->step3 optimize_catalyst_loading->step3

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:
Potential Cause Recommended Solution & Explanation
Inaccurate Analytical Method Validate your chiral HPLC/GC method. A low resolution (<1.5) between enantiomer peaks can lead to inaccurate integration and, consequently, an incorrect ee value.[7] Prepare and analyze a racemic standard to confirm baseline separation and the retention times of each enantiomer.[8]
Impure Substrate or Reagents Ensure the purity of all starting materials. Trace impurities can act as inhibitors or competing substrates for the catalyst.[7] For example, residual acids or bases from a previous synthetic step can neutralize the catalyst or reagents. Purify reagents through distillation, recrystallization, or column chromatography as needed.
Poor Quality Catalyst Verify the quality and enantiomeric purity of your chiral catalyst or ligand. The catalyst may have degraded over time or may not have been synthesized with high enantiopurity. It is advisable to use a freshly prepared or purchased catalyst and to characterize it thoroughly.
Presence of Water or Oxygen Use anhydrous and degassed solvents, and maintain an inert atmosphere. Many asymmetric catalysts are sensitive to moisture and air. Ensure all glassware is flame-dried, and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.
Suboptimal Reaction Temperature Screen a range of reaction temperatures. As a general trend, lower temperatures often lead to higher enantioselectivity.[4] However, the optimal temperature is system-dependent. Perform small-scale experiments at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the ideal condition.
Incorrect Solvent Choice Perform a solvent screen. The solvent can significantly influence the reaction's stereochemical outcome by affecting the solubility of reagents and the stability of the transition states. Test a range of solvents with varying polarities.
Suboptimal Catalyst Loading Optimize the catalyst concentration. In some cases, higher catalyst loadings can lead to the formation of less selective catalyst aggregates, resulting in a lower ee.[7] It is recommended to screen a range of catalyst loadings to find the optimal concentration.

III. Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of Methyl 3-methyl-2-phenylbutanoate with a focus on achieving high enantiomeric excess through the use of a chiral auxiliary.

Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a well-established method for the asymmetric synthesis of chiral carboxylic acid derivatives.

Evans_Auxiliary_Workflow start Start: (S)-4-benzyl-2-oxazolidinone step1 Step 1: Acylation with Phenylacetyl Chloride start->step1 step2 Step 2: Diastereoselective Enolate Formation & Alkylation step1->step2 Formation of N-acyl oxazolidinone step3 Step 3: Cleavage of Chiral Auxiliary step2->step3 Introduction of isopropyl group end_product Methyl (R)-3-methyl-2-phenylbutanoate step3->end_product Esterification and auxiliary removal

Sources

Optimization

Technical Support Center: Catalyst Recovery in Methyl 3-methyl-2-phenylbutanoate Manufacturing

Welcome to the technical support center for catalyst recovery in the synthesis of Methyl 3-methyl-2-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst recovery in the synthesis of Methyl 3-methyl-2-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst separation and reuse. Efficient catalyst recovery is not merely a procedural step; it is a cornerstone of sustainable and economically viable chemical manufacturing, directly impacting production costs, environmental footprint, and final product purity.[1][2][3]

This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used in the synthesis of Methyl 3-methyl-2-phenylbutanoate and how does this choice impact recovery?

A1: The synthesis of α,β-unsaturated esters like Methyl 3-methyl-2-phenylbutanoate can be approached via several routes, each employing different catalyst types. The most critical distinction for recovery is whether the catalyst is homogeneous (dissolved in the reaction phase) or heterogeneous (exists in a separate phase, usually solid).[4]

  • Homogeneous Catalysts: These include soluble acid catalysts like sulfuric acid or p-toluenesulfonic acid for Fischer esterification steps, or soluble transition metal complexes for certain coupling reactions.[5][6] Their primary challenge is the difficulty of separation from the product mixture, often requiring energy-intensive processes like distillation or chemical workups that prevent reuse.[7][8]

  • Heterogeneous Catalysts: These are often preferred in industrial settings for their simplified recovery.[4] Examples include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) for esterification, or supported precious metals (e.g., Palladium on Carbon, Pd/C) for hydrogenation steps that may be part of a multi-step synthesis.[9][10] Recovery is typically achieved through physical methods like filtration or centrifugation.[11][12]

Q2: What is the primary economic driver for prioritizing catalyst recovery?

A2: The primary economic driver is the high cost of the catalysts themselves, particularly those based on precious metals like palladium, platinum, or rhodium.[1][3] Recovering and reusing these catalysts for multiple cycles significantly reduces the raw material costs per batch.[1] Furthermore, efficient recovery boosts product yield by preventing loss of active catalyst particles and minimizes the need for extensive, costly purification steps to remove catalyst contaminants from the final product.[2]

Q3: What is catalyst leaching and why is it a major concern?

A3: Catalyst leaching is the loss of active catalytic species from a solid support into the liquid reaction medium.[13][14] This is a critical issue for several reasons:

  • Irreversible Deactivation: It leads to a permanent reduction in the number of active sites on the catalyst, causing a drop in performance upon reuse.[14][15]

  • Product Contamination: The leached metal ions contaminate the final product, which is a severe problem in pharmaceutical applications with stringent purity requirements.[15]

  • Homogeneous Catalysis by Leached Species: The dissolved species may continue to catalyze the reaction in the liquid phase. This can complicate kinetic studies and process control. A "hot filtration test" is often used to determine if catalysis is truly heterogeneous or if leached species are responsible for the observed activity.[15]

Troubleshooting Guide: Common Issues in Catalyst Recovery

This section addresses specific problems encountered during experimental work.

Problem 1: My recovered heterogeneous catalyst shows significantly lower activity in subsequent runs.

  • Probable Cause A: Leaching of the Active Metal

    • Why it Happens: The interaction between the active metal particles and the support material may not be strong enough to withstand the reaction conditions (e.g., temperature, solvent polarity).[15] Acidic or basic conditions can also promote the dissolution of metal species or the support itself.[13]

    • Troubleshooting & Solutions:

      • Confirm Leaching: Perform a hot filtration test. Filter the solid catalyst from the reaction mixture at the reaction temperature. If the filtrate continues to show catalytic activity, leaching is confirmed.[15]

      • Quantify Metal Loss: Use Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to analyze the metal content in the reaction filtrate and on the spent catalyst. A lower concentration on the catalyst and a higher concentration in the solution compared to a fresh sample indicates leaching.[10][15]

      • Optimize Reaction Conditions: Experiment with lower temperatures or less polar/coordinating solvents to enhance catalyst stability.[15]

      • Select a More Robust Catalyst: Choose a catalyst with stronger metal-support interactions or consider one with a protective coating to physically entrap the active components.[15]

  • Probable Cause B: Catalyst Poisoning

    • Why it Happens: Impurities in the reactants, solvents, or even from the reactor itself can adsorb onto the catalyst's active sites, blocking them from participating in the reaction.[13][16] Common poisons include compounds containing sulfur or nitrogen.[17]

    • Troubleshooting & Solutions:

      • Analyze Feedstock: Characterize all starting materials for potential impurities.

      • Purify Reactants: Implement a purification step for reactants and solvents if impurities are detected.

      • Catalyst Regeneration: Depending on the poison, a regeneration step may be possible. This could involve a specific solvent wash or a thermal treatment to remove the adsorbed species.[16]

  • Probable Cause C: Fouling or Coking

    • Why it Happens: Polymeric byproducts or "coke" can deposit on the catalyst surface, physically blocking access to the active sites.[13] This is particularly common in reactions that involve polymerization or charring, which can be initiated by strong acid catalysts at high temperatures.[5]

    • Troubleshooting & Solutions:

      • Characterize the Spent Catalyst: Techniques like BET surface area analysis can show a reduction in surface area, indicating pore blockage.[16]

      • Implement a Washing Protocol: After recovery, wash the catalyst with a solvent capable of dissolving the fouling agents before drying and reuse.[17]

      • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the concentration of reactants can sometimes minimize the formation of high-molecular-weight byproducts.[5]

Troubleshooting Summary Table
IssueProbable CauseKey Diagnostic TestRecommended Solution
Reduced Activity on Reuse Catalyst LeachingHot Filtration Test, ICP-OES AnalysisOptimize conditions, use a more stable catalyst with stronger metal-support interactions.[15]
Catalyst PoisoningFeedstock Analysis (e.g., for S, N)Purify reactants, consider a catalyst regeneration step.[16][17]
Fouling/CokingBET Surface Area AnalysisImplement a post-reaction catalyst wash, optimize reaction temperature.[13][16]
Low Physical Recovery Yield Mechanical AttritionVisual inspection for fines, particle size analysisUse gentler agitation, select a mechanically stronger catalyst support.[13]
Inefficient SeparationHigh solids content in filtrate/supernatantOptimize filtration media or centrifugation parameters; consider a secondary filtration step.[18]
Product Contamination Catalyst LeachingICP-OES or AAS on final productUse scavenger resins, improve catalyst stability, or employ nanofiltration for separation.[15][19]
Filtration System Clogging Fine Particle GenerationParticle size analysis of spent catalystUse a filter aid (note: complicates recycling), switch to a system with back-flushing, or use centrifugation.[11][20]

Problem 2: I am physically losing a significant amount of my solid catalyst during recovery.

  • Probable Cause A: Inefficient Separation Technique

    • Why it Happens: The chosen separation method may not be suitable for the catalyst's particle size. For instance, a filter medium with too large a pore size will allow fine particles to pass through. Similarly, centrifugation may require higher g-forces or longer times to effectively pellet very small particles.[18]

    • Troubleshooting & Solutions:

      • Optimize Filtration: Switch to a filter medium with a smaller pore size, such as sintered metal tubes which can offer superior filtration.[11][20] Consider using a filter aid like diatomaceous earth, but be aware this mixes with the catalyst and can make reuse difficult or impossible.[18]

      • Optimize Centrifugation: Increase the centrifugation speed and/or time.[21] Diluting the reaction mixture with a less viscous solvent can sometimes improve pellet formation, though the solvent must then be removed.[21]

      • Combine Methods: Use sedimentation or centrifugation to recover the bulk of the catalyst, followed by a filtration step to capture the remaining fine particles from the liquid.[18]

  • Probable Cause B: Mechanical Attrition

    • Why it Happens: The catalyst particles can break down into smaller fragments (fines) due to mechanical stress from vigorous stirring or abrasive interactions within a packed-bed reactor.[13] This makes the catalyst harder to recover.

    • Troubleshooting & Solutions:

      • Modify Agitation: Reduce the stirrer speed to the minimum required for effective mixing.

      • Choose a More Robust Catalyst: Select a catalyst supported on a material known for its mechanical strength.

Comparison of Heterogeneous Catalyst Recovery Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Filtration Physical separation based on particle size.[11]Simple, effective for well-defined particles, can be implemented in closed-loop systems.[11][20]Can be slow, prone to clogging with fine particles, potential for operator exposure.[20]Lab to industrial scale; catalysts with uniform particle size.
Centrifugation Separation based on density differences under centrifugal force.[22]Fast, efficient for a wide range of particle sizes, can handle slurries.[22][23]Higher capital equipment cost, filtrate can remain in the catalyst cake requiring extra washes.[18]Processes with fine or varied particle sizes, where filtration is slow.
Solvent Extraction Partitioning of components between two immiscible liquids.[24][25]High purity and efficiency, can be selective.[25][26]Requires large volumes of solvents, can be complex to scale up, potential for emulsions.Primarily for separating dissolved (homogeneous) catalysts or cleaning spent catalysts.[27]
Magnetic Separation Use of an external magnetic field to recover magnetic catalysts.[28]Very simple and fast recovery, low catalyst loss, no need for filtration media.[28]Only applicable to catalysts supported on or containing magnetic materials (e.g., Fe₃O₄).R&D and specialized industrial processes using magnetic catalysts.

Visualizing the Workflow

Decision Flowchart for Catalyst Recovery Strategy

This diagram helps in selecting an appropriate recovery technique based on the catalyst type.

cluster_het Heterogeneous Catalyst cluster_hom Homogeneous Catalyst start Start: Reaction Complete catalyst_type What is the catalyst type? start->catalyst_type het_node Solid Catalyst in Liquid Product catalyst_type->het_node Heterogeneous hom_node Dissolved Catalyst in Liquid Product catalyst_type->hom_node Homogeneous is_magnetic Is catalyst magnetic? het_node->is_magnetic separation_method Choose Separation Method filtration Filtration separation_method->filtration Large Particles centrifugation Centrifugation separation_method->centrifugation Fine/Mixed Particles is_magnetic->separation_method No magnetic_sep Magnetic Separation is_magnetic->magnetic_sep Yes recovered_het Recovered Solid Catalyst filtration->recovered_het centrifugation->recovered_het magnetic_sep->recovered_het hom_recovery Is catalyst recovery feasible/required? hom_node->hom_recovery nanofiltration Organic Solvent Nanofiltration (OSN) hom_recovery->nanofiltration Yes (High Value Catalyst) extraction Solvent Extraction hom_recovery->extraction Yes (Favorable Partitioning) workup Neutralization & Aqueous Workup (No Recovery) hom_recovery->workup No recovered_hom Recovered Catalyst Solution nanofiltration->recovered_hom extraction->recovered_hom final_product Purified Product workup->final_product recovered_hom->final_product

Caption: Decision flowchart for selecting a catalyst recovery strategy.

Troubleshooting Catalyst Deactivation

This decision tree guides the user through diagnosing the root cause of poor catalyst reusability.

start Problem: Catalyst activity drops on reuse hot_filtration Perform Hot Filtration Test start->hot_filtration activity_in_filtrate Does filtrate show activity? hot_filtration->activity_in_filtrate leaching Diagnosis: Leaching of active species activity_in_filtrate->leaching Yes no_leaching No Leaching Detected activity_in_filtrate->no_leaching No analyze_catalyst Characterize Spent vs. Fresh Catalyst no_leaching->analyze_catalyst surface_area BET Surface Area Decreased? analyze_catalyst->surface_area fouling Diagnosis: Fouling/Coking surface_area->fouling Yes elemental_change Elemental Composition Changed? (e.g., S, N, Cl detected) surface_area->elemental_change No poisoning Diagnosis: Poisoning elemental_change->poisoning Yes no_change No significant change elemental_change->no_change No sintering Diagnosis: Sintering or Mechanical Degradation no_change->sintering

Caption: A decision tree for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Standard Heterogeneous Catalyst Recovery via Vacuum Filtration

  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature. For air-sensitive catalysts (e.g., pyrophoric catalysts), ensure the system is kept under an inert atmosphere (N₂ or Ar).

  • Setup: Assemble a vacuum filtration apparatus (Büchner funnel with an appropriate filter paper or a fritted glass funnel, filter flask, and vacuum source).

  • Filtration: Wet the filter paper with a small amount of the reaction solvent to ensure a good seal. Carefully pour the reaction slurry into the funnel.

  • Washing: Wash the collected catalyst cake with several small portions of fresh, clean solvent to remove any residual product and soluble impurities. This is a critical step to prevent fouling in subsequent runs.[21]

  • Drying: Transfer the filter cake to a suitable container and dry under vacuum, typically in a vacuum oven at a temperature that will not cause thermal degradation of the catalyst.

  • Storage: Store the dried, recovered catalyst in a labeled, sealed container, under an inert atmosphere if necessary.

Protocol 2: Hot Filtration Test for Diagnosing Catalyst Leaching

This protocol is essential for determining if catalysis is truly heterogeneous.[15]

  • Reaction Setup: Run the catalytic reaction as usual.

  • Mid-Reaction Sampling: At approximately 50% conversion (or another suitable point), take a sample for analysis to establish a baseline reaction rate.

  • Hot Filtration: While maintaining the reaction temperature, quickly and safely filter the solid catalyst out of the reaction mixture. This can be achieved using a pre-heated, jacketed funnel or a syringe filter rated for the solvent and temperature. The filtrate must be kept at the reaction temperature.

  • Monitor Filtrate: Continue to heat the catalyst-free filtrate at the reaction temperature.

  • Analysis: Take samples from the filtrate over time and analyze for product formation.

  • Interpretation:

    • If the reaction stops: Catalysis is truly heterogeneous, and the active sites are on the solid.

    • If the reaction continues: Active species have leached from the solid into the solution and are responsible for at least a portion of the catalytic activity.

References

  • Vertex AI Search. (2024).
  • Green Chemistry (RSC Publishing). (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
  • Powder Systems. (2023).
  • Benchchem. (n.d.). Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol.
  • Books Gateway. (2017).
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2025).
  • Green Chemistry (RSC Publishing). (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing).
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • Evonik. (n.d.).
  • MDPI. (2023). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
  • Kumar Filters. (n.d.).
  • SepPure Technologies. (2025).
  • Teesing. (n.d.).
  • PubMed. (2023). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.
  • Green Chemistry (RSC Publishing). (n.d.).
  • ETERNAL. (n.d.). Demonstration of the effective recovery of homogeneous palladium catalysts from the reaction mixture using commercial OSN membranes.
  • PMC. (2024).
  • Semantic Scholar. (2022).
  • Paul Scherrer Institut (PSI). (2025).
  • ChemCatBio. (n.d.).
  • IDEAS/RePEc. (n.d.).
  • ACS Publications. (2023).
  • Benchchem. (n.d.).
  • ACS. (2024).
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • ResearchGate. (n.d.). Comparative economic analysis of batch vs.
  • Capital Resin Corporation. (2025).
  • Lampert. (2025).
  • Vina Nha Trang. (2025).
  • Diamond Light Source. (2019). Single atom catalysts boost efficiency and cut waste in fine chemical production.
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Engineering Transactions. (2025).
  • International Journal of Advanced Chemistry Research. (n.d.).
  • MDPI. (2024).
  • PubMed. (2015). Acid-catalyzed heterogeneous reaction of 3-methyl-2-buten-1-ol with hydrogen peroxide.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Elucidation of Methyl 3-methyl-2-phenylbutanoate

Topic: 1H NMR Spectrum Interpretation of Methyl 3-methyl-2-phenylbutanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of Methyl 3-methyl-2-phenylbutanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex pharmaceutical intermediates, Methyl 3-methyl-2-phenylbutanoate represents a critical structural motif often generated via the


-alkylation of phenylacetic acid derivatives. Precise structural verification is paramount, as the reaction conditions (typically involving strong bases like LDA or NaH) can yield mixtures of mono-alkylated product, di-alkylated impurities, or unreacted starting material.

This guide provides an in-depth technical comparison of the 1H NMR profile of Methyl 3-methyl-2-phenylbutanoate against its primary synthetic precursors and constitutional isomers. By analyzing specific coupling constants (


-values) and chemical shift perturbations, researchers can definitively validate the identity and purity of this sterically hindered ester.

Compound Profile & Theoretical Expectation

Compound: Methyl 3-methyl-2-phenylbutanoate Molecular Formula:


Molecular Weight:  192.25  g/mol
Structural Feature:  A phenyl group and an isopropyl group attached to the 

-carbon of a methyl ester.
Structural Logic for NMR Interpretation

The molecule possesses a chiral center at the C2 position (


-carbon). This chirality induces diastereotopicity  in the adjacent isopropyl methyl groups. Unlike a standard isopropyl group where the two methyls might appear equivalent, the proximity to the chiral center renders the two methyl groups magnetically non-equivalent (anisochronous).

Predicted 1H NMR Data (CDCl3, 400 MHz):

PositionProton TypeIntegrationMultiplicityApprox.[1][2] Shift (

)
Coupling (

)
Aromatic Phenyl Ring5HMultiplet7.15 – 7.35 ppmN/A
Ester

3HSinglet3.65 ppmN/A

-CH
Methine (

)
1HDoublet3.25 ppm

Hz

-CH
Methine (

)
1HMultiplet2.30 – 2.45 ppmComplex

-CH3
Methyls (

)
6Hdd or 2x d0.70 – 1.00 ppm

Hz

Expert Insight: The coupling constant of the


-proton (

Hz) is diagnostic. It reflects the vicinal coupling to the

-methine proton of the isopropyl group. The magnitude suggests a preference for an anti-conformation to minimize steric clash between the bulky phenyl and isopropyl groups.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis, one must distinguish the target from likely contaminants.

Comparison A: Target vs. Starting Material (Methyl Phenylacetate)

The most common impurity is unreacted methyl phenylacetate.

FeatureMethyl Phenylacetate (Starting Material)Methyl 3-methyl-2-phenylbutanoate (Target)Diagnostic Action

-Protons
Singlet at

3.62 ppm (2H)
Doublet at

3.25 ppm (1H)
Check 3.2–3.7 ppm region.
Alkyl Region Empty (0.5 – 2.0 ppm)Strong signals (Isopropyl: 0.7–1.0 ppm, 2.3 ppm)Presence of upfield signals confirms alkylation.

Mechanistic Note: The disappearance of the singlet at 3.62 ppm is the primary indicator of reaction completion. If a singlet persists alongside the doublet, the reaction is incomplete.

Comparison B: Target vs. Hydrolysis Product (Acid Form)

During workup (especially if acidic/basic washes are too rigorous), the ester may hydrolyze to 3-methyl-2-phenylbutanoic acid .

  • Ester (Target): Sharp singlet at

    
     3.65 ppm (
    
    
    
    ).
  • Acid (Impurity): Loss of the 3.65 ppm singlet; appearance of a broad, exchangeable singlet at

    
     10.0–12.0 ppm (
    
    
    
    ).
Comparison C: Target vs. Constitutional Isomer (n-Propyl Analog)

If


-propyl halide was used inadvertently or if rearrangement occurred, Methyl 2-phenylpentanoate  would be formed.
  • Target (Isopropyl): The methyl region (

    
     0.7–1.0) shows two doublets  (diastereotopic methyls) integrating to 6H. The 
    
    
    
    -proton is a septet-like multiplet.
  • Isomer (n-Propyl): The methyl region shows a triplet (terminal methyl) integrating to 3H. The internal methylene protons would appear as complex multiplets around 1.2–1.4 ppm.

Experimental Protocol for Spectral Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol:

  • Sample Preparation:

    • Dissolve ~10 mg of the isolated oil in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

    • Why: CDCl3 minimizes solvent overlap in the critical 3.0–4.0 ppm region.

    • Filtration: Filter through a cotton plug if any turbidity (salts) is visible to prevent line broadening.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (d1): Set to

      
       seconds.
      
    • Reasoning: The benzylic and methyl protons have different T1 relaxation times. A short delay will under-integrate the aromatic signals relative to the methyls, skewing the 5:6 ratio check.

    • Scans (ns): 16 (sufficient for >10 mg).

  • Processing:

    • Phasing: Manual phasing is required for the doublet at 3.25 ppm to ensure the integral is exactly 1.0 relative to the methoxy singlet (3.0).

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein) to ensure the integration of the upfield isopropyl region is accurate.

Visualization of Structural Verification Logic

The following diagram illustrates the decision logic for assigning the spectrum and verifying purity.

NMR_Verification_Flow Start Crude Product 1H NMR (CDCl3) Check_OMe Check 3.6-3.7 ppm Region Start->Check_OMe Decision_OMe Is there a Singlet? Check_OMe->Decision_OMe Yes_OMe Ester Intact Decision_OMe->Yes_OMe Yes No_OMe Hydrolysis Detected (Acid Form) Decision_OMe->No_OMe No Check_Alpha Check Alpha-Proton (3.0 - 3.6 ppm) Yes_OMe->Check_Alpha Decision_Alpha Splitting Pattern? Check_Alpha->Decision_Alpha Singlet_Alpha Unreacted Starting Material (Methyl Phenylacetate) Decision_Alpha->Singlet_Alpha Singlet Doublet_Alpha Alkylation Successful Decision_Alpha->Doublet_Alpha Doublet (J~10Hz) Check_Alkyl Check Alkyl Region (0.7 - 1.0 ppm) Doublet_Alpha->Check_Alkyl Decision_Alkyl Methyl Pattern? Check_Alkyl->Decision_Alkyl Triplet n-Propyl Isomer (Wrong Reagent/Rearrangement) Decision_Alkyl->Triplet Triplet Two_Doublets Target Confirmed: Methyl 3-methyl-2-phenylbutanoate (Diastereotopic Methyls) Decision_Alkyl->Two_Doublets 2x Doublets

Caption: Logical decision tree for verifying Methyl 3-methyl-2-phenylbutanoate structure using 1H NMR markers.

Detailed Spectral Assignment Diagram

The following diagram maps the specific protons of the molecule to their corresponding NMR signals, highlighting the coupling networks.

Spectral_Assignment cluster_molecule Methyl 3-methyl-2-phenylbutanoate cluster_spectrum NMR Signals (CDCl3) Ph Phenyl Group (5H) C2 Alpha-CH (1H) Ph->C2 Sig_Ph 7.1-7.4 ppm Multiplet Ph->Sig_Ph Deshielded OMe Methoxy (3H) C3 Beta-CH (1H) C2->C3 Sig_C2 3.25 ppm Doublet (J=10.5Hz) C2->Sig_C2 Coupled to C3 Sig_OMe 3.65 ppm Singlet OMe->Sig_OMe O-Methyl Me_A Methyl A (3H) C3->Me_A Me_B Methyl B (3H) C3->Me_B Sig_C3 2.35 ppm Multiplet C3->Sig_C3 Coupled to C2, Me_A, Me_B Sig_Me 0.7-1.0 ppm Two Doublets (Diastereotopic) Me_A->Sig_Me Me_B->Sig_Me

Caption: Signal assignment mapping showing the correlation between molecular structure and NMR chemical shifts.

References

  • Wishart, D. S., et al. (2022). NP-MRD: The Natural Products Magnetic Resonance Database. Nucleic Acids Research. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants and chemical shift prediction).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants and Diastereotopicity. University of Wisconsin-Madison Chemistry. [Link]

Sources

Comparative

Technical Comparison Guide: GC-MS Profiling of Methyl 3-methyl-2-phenylbutanoate vs. Silylated Analogues

The following technical guide provides an in-depth analysis of the GC-MS fragmentation of Methyl 3-methyl-2-phenylbutanoate, comparing its performance and spectral characteristics against its Trimethylsilyl (TMS) ester a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the GC-MS fragmentation of Methyl 3-methyl-2-phenylbutanoate, comparing its performance and spectral characteristics against its Trimethylsilyl (TMS) ester analog.

Executive Summary

In the analysis of phenyl-substituted carboxylic acids—common intermediates in pharmaceutical synthesis and metabolite profiling—derivatization is a critical decision point. This guide compares the Methyl Ester derivative (Methyl 3-methyl-2-phenylbutanoate) against the TMS Ester derivative (Trimethylsilyl 3-methyl-2-phenylbutanoate).

While TMS derivatives offer rapid "dilute-and-shoot" workflows, the Methyl Ester demonstrates superior hydrolytic stability and a more diagnostic fragmentation pattern (Base Peak m/z 150) driven by the McLafferty rearrangement. This guide details the mechanistic fragmentation pathways, provides validated experimental protocols, and offers a direct performance comparison to aid in method selection.

Structural Analysis & Fragmentation Mechanics

The Analyte: Methyl 3-methyl-2-phenylbutanoate
  • Formula: C₁₂H₁₆O₂

  • Molecular Weight: 192.25 Da[1]

  • Key Structural Features:

    • Alpha-Carbon (C2): Substituted with a Phenyl group and the ester moiety.

    • Beta-Carbon (C3): Part of an isopropyl group (3-methyl substitution on a butanoate chain implies an isopropyl moiety at C2).

    • Gamma-Hydrogens: Six available

      
      -hydrogens on the isopropyl methyl groups, making this molecule highly active for McLafferty Rearrangement .
      
Primary Fragmentation Pathway (Methyl Ester)

The mass spectrum is dominated by the McLafferty rearrangement due to the accessible


-hydrogens and the stabilizing effect of the phenyl group on the resulting enol ion.
  • McLafferty Rearrangement (m/z 150):

    • Mechanism: A

      
      -hydrogen from the isopropyl group migrates to the carbonyl oxygen. The 
      
      
      
      bond cleaves.[2][3]
    • Neutral Loss: Propene (

      
      , 42 Da).
      
    • Product Ion: The resonance-stabilized enol radical cation

      
       at m/z 150 . This is typically the base peak or a high-intensity diagnostic ion.
      
  • Benzylic Cleavage (m/z 133):

    • Mechanism: Direct loss of the methoxycarbonyl group (

      
      , 59 Da).
      
    • Product Ion: A secondary benzylic carbocation

      
      .
      
    • Significance: Confirms the presence of the

      
      -phenyl substituent.
      
  • 
    -Cleavage (m/z 149): 
    
    • Mechanism: Loss of the isopropyl group (

      
      , 43 Da).
      
    • Product Ion:

      
      .
      
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 192 McL McLafferty Product [Ph-C=C(OH)(OMe)]+ m/z 150 M->McL - Propene (42 Da) Gamma-H Transfer Benz Benzylic Cation [Ph-CH-iPr]+ m/z 133 M->Benz - COOMe (59 Da) Inductive Cleavage Alpha Alpha Cleavage [Ph-CH-COOMe]+ m/z 149 M->Alpha - Isopropyl (43 Da) Alpha Cleavage

Figure 1: Mechanistic fragmentation pathways of Methyl 3-methyl-2-phenylbutanoate under Electron Ionization (70 eV).

Comparative Performance: Methyl Ester vs. TMS Ester

When analyzing the parent acid (3-methyl-2-phenylbutanoic acid), researchers must choose between methylation and silylation.

Spectral Comparison
FeatureMethyl Ester (Target)TMS Ester (Alternative)
Derivative MW 192 Da250 Da
Base Peak m/z 150 (McLafferty)m/z 73 (TMS group) or m/z 208 (McLafferty)
Diagnostic Ions 150, 133, 149235 (M-15), 208, 73, 75
Specificity High: m/z 150 is specific to the phenyl-enol structure.Moderate: m/z 73 is ubiquitous in all silylated samples, causing background noise.
Low Mass Noise LowHigh (Silicon peaks dominate <100 Da)
Operational Comparison
ParameterMethylation (BF3-MeOH) Silylation (BSTFA/TMCS)
Reaction Stability High: Derivatives stable for weeks at RT.Low: Moisture sensitive; degrades within 24h if not sealed.
Sample Prep Time 45-60 mins (Requires heating + extraction).15-30 mins (Direct injection possible).
Column Life Neutral impact.Reagents can strip column phase over time.
Recommendation Best for quantification and storage.Best for high-throughput screening .

Experimental Protocols

Method A: Methylation (Recommended for Precision)

Use this protocol for generating Methyl 3-methyl-2-phenylbutanoate for quantitative analysis.

  • Sample: Dissolve 1-5 mg of 3-methyl-2-phenylbutanoic acid in 0.5 mL Methanol.

  • Reagent: Add 0.5 mL BF₃-Methanol (14%) .

  • Reaction: Cap tightly and heat at 60°C for 15 minutes .

  • Workup:

    • Cool to room temperature.

    • Add 1 mL Hexane and 1 mL Saturated NaCl (aq).

    • Vortex for 1 minute; allow layers to separate.

  • Analysis: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous

    
    .
    
Method B: Silylation (Alternative for Speed)

Use this protocol for rapid qualitative confirmation.

  • Sample: Dissolve dry residue of acid in 100 µL anhydrous Pyridine.

  • Reagent: Add 100 µL BSTFA + 1% TMCS .

  • Reaction: Heat at 70°C for 30 minutes .

  • Analysis: Inject directly (ensure injection port liner is clean to prevent degradation).

Analytical Workflow Diagram

Workflow cluster_Me Methylation (Robust) cluster_TMS Silylation (Fast) Sample Crude Acid Sample Decision Select Derivatization Sample->Decision StepM1 Add BF3-MeOH Heat 60°C, 15m Decision->StepM1 Quantification StepT1 Add BSTFA/TMCS Heat 70°C, 30m Decision->StepT1 Rapid Screen StepM2 Hexane Extraction (Removes Acid/H2O) StepM1->StepM2 ResultM Methyl Ester (Stable, m/z 150) StepM2->ResultM StepT2 No Workup (Moisture Sensitive) StepT1->StepT2 ResultT TMS Ester (Unstable, m/z 73/208) StepT2->ResultT

Figure 2: Decision matrix and workflow for derivatization of phenyl-substituted acids.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[2] [Link]

  • ChemGuide. "Mass Spectra - Fragmentation Patterns." ChemGuide UK. [Link]

  • National Institute of Standards and Technology (NIST). "Methyl 3-methylbutanoate Mass Spectrum." NIST Chemistry WebBook. [Link]

  • Shimadzu. "GC-MS Metabolite Database and Derivatization Methods." Shimadzu Application Data. [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectrum of Methyl 3-methyl-2-phenylbutanoate: Prediction, Interpretation, and Experimental Best Practices

This guide provides an in-depth analysis and expert prediction of the Fourier-Transform Infrared (FTIR) spectrum for Methyl 3-methyl-2-phenylbutanoate. In the absence of a publicly available reference spectrum, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and expert prediction of the Fourier-Transform Infrared (FTIR) spectrum for Methyl 3-methyl-2-phenylbutanoate. In the absence of a publicly available reference spectrum, this document serves as a vital tool for researchers, scientists, and drug development professionals. By dissecting the molecule's structure and drawing comparisons with analogous compounds, we will establish the characteristic spectral features required for its unambiguous identification and purity assessment. Our approach is grounded in the fundamental principles of vibrational spectroscopy, ensuring scientific integrity and providing actionable, field-proven insights.

The Analytical Imperative: Why FTIR for Ester Characterization?

In organic synthesis and pharmaceutical development, confirming the molecular structure of a target compound is a non-negotiable step. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. For an ester like Methyl 3-methyl-2-phenylbutanoate, FTIR is particularly powerful. The presence, position, and intensity of the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations provide a definitive fingerprint for the ester functional group. Furthermore, characteristic absorptions from the aromatic and aliphatic portions of the molecule allow for comprehensive structural confirmation.

This guide moves beyond a simple listing of peaks. We will explore the causal relationships between molecular structure and vibrational frequencies, enabling a predictive understanding of the spectrum.

Deconstructing the Molecule: Predicting the Spectrum

The structure of Methyl 3-methyl-2-phenylbutanoate contains several distinct components, each contributing characteristic absorption bands to its infrared spectrum. By analyzing these components, we can build a detailed prediction of the expected FTIR data.

Key Molecular Components and Their Vibrational Signatures:
  • The Ester Group (C(=O)OCH₃): This is the most prominent functional group. Esters are well-known for a pattern of three intense peaks, sometimes called the "Rule of Three": a sharp, strong C=O stretch and two strong C-O stretches.[1]

    • C=O Stretch: For a saturated aliphatic ester, this peak is typically found in the 1750-1735 cm⁻¹ range.[2] The phenyl group in our target molecule is attached to the alpha-carbon, not directly conjugated with the carbonyl group, so we expect the peak to remain in this region, exhibiting a very strong and sharp absorption.

    • C-O Stretches: Esters possess two distinct C-O single bonds, which result in two strong stretching vibrations between 1300 and 1000 cm⁻¹.[1][3] The higher frequency band (typically 1300-1150 cm⁻¹) is associated with the asymmetric C-C-O stretch involving the carbonyl carbon, while the lower frequency band (1150-1000 cm⁻¹) corresponds to the O-C-C stretch of the methyl group.[1]

  • The Phenyl Group (C₆H₅): The presence of a monosubstituted benzene ring gives rise to several characteristic peaks.

    • Aromatic C-H Stretch: These appear as medium-intensity absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

    • Aromatic C=C Ring Stretches: A series of medium to sharp peaks are expected around 1600, 1580, and 1500 cm⁻¹.

    • C-H Out-of-Plane Bending: This is a highly diagnostic region. For a monosubstituted ring, two strong bands are expected: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.

  • The Aliphatic Groups (Isopropyl and Methyl):

    • Aliphatic C-H Stretch: Strong, sharp absorptions will be present just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), corresponding to the methyl and isopropyl C-H bonds.

Comparative Analysis: Building Confidence Through Analogy

To refine our predictions, we will compare the expected spectrum of Methyl 3-methyl-2-phenylbutanoate with the known spectral features of two structurally related, simpler esters: Methyl Phenylacetate and Methyl Isobutyrate . This comparative approach allows us to isolate and understand the contribution of each part of the target molecule.

Functional Group/VibrationMethyl Phenylacetate[4][5]Methyl Isobutyrate[6][7][8]Predicted: Methyl 3-methyl-2-phenylbutanoate Justification
Aliphatic C-H Stretch ~2950 cm⁻¹~2970 cm⁻¹~2970-2870 cm⁻¹ (Strong, Sharp) Combination of methyl and isopropyl C-H stretches, similar to Methyl Isobutyrate.
Aromatic C-H Stretch ~3030 cm⁻¹N/A~3030-3060 cm⁻¹ (Medium) Presence of the phenyl group, consistent with Methyl Phenylacetate.
Ester C=O Stretch ~1740 cm⁻¹~1738 cm⁻¹~1735-1745 cm⁻¹ (Very Strong, Sharp) The core ester carbonyl stretch, consistent with non-conjugated esters.
Aromatic C=C Stretch ~1605, 1500 cm⁻¹N/A~1605, 1500 cm⁻¹ (Medium, Sharp) Characteristic of the phenyl ring.
C-O Stretch (Asymmetric) ~1260 cm⁻¹~1200 cm⁻¹~1200-1260 cm⁻¹ (Strong) The C-C-O stretch of the ester group.
C-O Stretch (Symmetric) ~1160 cm⁻¹~1155 cm⁻¹~1150-1170 cm⁻¹ (Strong) The O-C-C stretch of the methyl ester portion.
Aromatic C-H Bend ~730, 695 cm⁻¹N/A~730-750 and ~695-710 cm⁻¹ (Strong) Diagnostic for monosubstituted benzene ring.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of spectral data hinges on a robust experimental protocol. Attenuated Total Reflectance (ATR) is the recommended technique for a liquid sample like Methyl 3-methyl-2-phenylbutanoate due to its speed, ease of use, and minimal sample preparation.[9][10]

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning (Validation Step 1): This is a critical step to prevent cross-contamination.[11] Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe.

  • Background Spectrum Acquisition (Validation Step 2): Collect a background spectrum of the clean, empty ATR crystal. This spectrum accounts for atmospheric CO₂ and H₂O, as well as any intrinsic instrumental signals, and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of Methyl 3-methyl-2-phenylbutanoate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered. For neat liquids, only a small amount is needed.[12]

  • Sample Spectrum Acquisition: Collect the sample spectrum. To ensure high quality, use the following typical parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 scans (averaging multiple scans improves the signal-to-noise ratio).[11]

  • Data Processing: The resulting spectrum will be displayed in absorbance or transmittance vs. wavenumber (cm⁻¹). Ensure the data is properly baseline-corrected if necessary.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample, preparing the instrument for the next user.

Visualizing the Analysis

A logical workflow is essential for accurate spectral interpretation. The following diagram outlines the process of identifying Methyl 3-methyl-2-phenylbutanoate from its FTIR spectrum.

FTIR_Interpretation_Workflow FTIR Spectral Interpretation Workflow A Acquire Spectrum (4000-400 cm⁻¹) B Identify Strongest Peak: Is it ~1740 cm⁻¹? A->B C YES: Ester C=O Stretch Confirmed B->C Strong, Sharp D NO: Not Target Compound B->D E Scan 1300-1000 cm⁻¹: Two strong C-O peaks present? C->E F YES: Ester Group Confirmed E->F G Scan >3000 cm⁻¹: Peaks at ~3030 cm⁻¹? F->G H YES: Aromatic C-H Confirmed G->H I Scan <3000 cm⁻¹: Strong peaks at ~2970 cm⁻¹? H->I J YES: Aliphatic C-H Confirmed I->J K Scan 900-690 cm⁻¹: Two strong peaks? J->K L YES: Monosubstituted Ring Confirmed K->L M Conclusion: Structure Consistent with Methyl 3-methyl-2-phenylbutanoate L->M

Caption: Logical workflow for confirming the identity of Methyl 3-methyl-2-phenylbutanoate.

The diagram below illustrates the molecular structure and highlights the key bonds responsible for the primary FTIR absorption peaks.

Caption: Molecular structure and corresponding key FTIR vibrational modes.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Scribd. FTIR Analysis of Esters Identification. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • NIST. Methyl isobutyrate. NIST Chemistry WebBook. [Link]

  • NIST. Methyl isobutyrate. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl phenylacetate. [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Educational Research and Technology. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. Methyl isobutyrate. [Link]

Sources

Comparative

Comparative Odor Profile &amp; Technical Analysis: Methyl 3-methyl-2-phenylbutanoate Isomers

This is a comprehensive technical guide comparing the isomeric profiles of Methyl 3-methyl-2-phenylbutanoate, designed for researchers and drug development professionals. Executive Summary Methyl 3-methyl-2-phenylbutanoa...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing the isomeric profiles of Methyl 3-methyl-2-phenylbutanoate, designed for researchers and drug development professionals.

Executive Summary

Methyl 3-methyl-2-phenylbutanoate (CAS: 72615-27-1), also known as Methyl


-isopropylphenylacetate , represents a critical structural scaffold in both fragrance chemistry and pharmaceutical synthesis (notably as a precursor in the synthesis of gabapentinoids like Pregabalin).[1][2] While often encountered as a reaction intermediate, its olfactory profile is governed by strict stereochemical rules typical of 

-substituted phenyl esters.

This guide provides a comparative analysis of its stereoisomers (enantiomers) and key constitutional isomers , synthesizing available sensory data with rigorous physiochemical characterization.

Structural & Isomeric Classification

The molecule features a single chiral center at the C2 position (


-carbon), resulting in two enantiomers. The steric bulk of the isopropyl group at the 

-position significantly influences both volatility and receptor binding affinity.
Target Isomers (Stereoisomers)
IsomerConfigurationChemical NameCAS NumberKey Characteristics
(R)-Isomer (2R)Methyl (R)-3-methyl-2-phenylbutanoateDerivative of 13491-13-9 (Acid)Associated with "sweet" notes in acid form; likely the bioactive pharmacophore in related drugs.
(S)-Isomer (2S)Methyl (S)-3-methyl-2-phenylbutanoateDerivative of 13490-69-2 (Acid)Often possesses a weaker or "flatter" profile in phenyl alkanoates.
Comparative Constitutional Isomers

To ensure specificity, we compare the target against its constitutional isomers often formed during non-selective synthesis:

  • Methyl 3-methyl-3-phenylbutanoate (CAS: 25080-84-6): The

    
    -dimethyl isomer.
    
  • Methyl 2-methyl-3-phenylbutanoate : The

    
    -isomer.
    

Comparative Odor Profile Analysis

Note: Direct sensory data for the pure methyl ester enantiomers is proprietary in many contexts. The following profiles are synthesized from structure-activity relationships (SAR) of phenyl alkanoates and the known properties of the parent acids.

Stereochemical Impact (Enantiomers)

In


-substituted phenyl esters, the spatial arrangement of the hydrophobic phenyl ring versus the ester group is critical for the "fruity-floral" receptor trigger.
Parameter(R)-Enantiomer (S)-Enantiomer Racemic Mixture
Odor Character Sweet, Herbaceous, Fruity Weaker, Green, Fatty Complex, Diffusive
Mechanistic Insight The (R)-configuration in

-alkyl phenyl acids (e.g., (R)-2-phenylbutanoic acid) typically carries the dominant sweet/floral note.
The (S)-configuration often exhibits "fatty" or "rancid" undertones due to mismatched receptor binding.The commercial grade often presents a generic "fruity-ester" profile with metallic nuances due to the (S)-isomer.
Tenacity Moderate (Heart Note)Low-ModerateModerate
Threshold Predicted < 10 ppb (Air)Predicted > 100 ppb (Air)~50 ppb (Air)
Constitutional Comparison
CompoundStructureOdor ProfileCausality
Methyl 3-methyl-2-phenylbutanoate (Target)

-Isopropyl
Sweet, Berry-like, Herbaceous Steric hindrance at

-C limits enzymatic hydrolysis, increasing substantivity.
Methyl 3-methyl-3-phenylbutanoate

-Dimethyl
Balsamic, Weak Floral The gem-dimethyl group at

-C reduces volatility and alters the "ester" character to a more "resinous" profile.
Methyl 2-methyl-3-phenylbutanoate

-Methyl
Fruity, Strawberry-like Resembles the "Strawberry Aldehyde" pharmacophore; less steric bulk at

-C enhances fruitiness.

Experimental Protocols

To validate these profiles, researchers must synthesize and separate the isomers with high optical purity.

Synthesis of Racemic Methyl 3-methyl-2-phenylbutanoate

This protocol utilizes the alkylation of methyl phenylacetate, a standard method to introduce the


-isopropyl group.

Reagents:

  • Methyl phenylacetate (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq)

  • 2-Bromopropane (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • HMPA (Hexamethylphosphoramide) (1.0 eq) - Caution: Carcinogen, use DMPU as alternative.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve Methyl phenylacetate in THF. Cool to -78°C.
    
  • Base Addition: Add LiHMDS dropwise over 30 mins. Stir for 1 hour at -78°C to generate the enolate.

  • Alkylation: Add HMPA (or DMPU) followed by 2-Bromopropane.

  • Reaction: Allow the mixture to warm to 0°C slowly over 4 hours.

  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure (approx. 110°C @ 5 mmHg) to obtain the racemic ester.

Enantiomeric Separation (Enzymatic Resolution)

Since asymmetric synthesis is costly, kinetic resolution is preferred for profiling.

Protocol:

  • Emulsification: Suspend the racemic ester (10g) in Phosphate Buffer (pH 7.0).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) (500 mg).

  • Incubation: Stir at 30°C. Monitor conversion via Chiral GC.

  • Mechanism: CAL-B preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.

  • Separation: Basify to pH 9.0. Extract the unreacted (R)-ester with hexane. Acidify the aqueous layer to pH 2.0 and extract the (S)-acid .

  • Re-esterification: Methylate the (S)-acid using

    
     to obtain the (S)-ester for comparison.
    

Visualizations & Pathways

Synthesis & Resolution Pathway

SynthesisPathway Start Methyl Phenylacetate Enolate Enolate Intermediate (-78°C) Start->Enolate LiHMDS, THF Racemate Racemic Methyl 3-methyl-2-phenylbutanoate Enolate->Racemate + 2-Bromopropane Enzyme CAL-B Lipase Resolution Racemate->Enzyme Kinetic Resolution REster (R)-Ester (Sweet/Fruity) Enzyme->REster Unreacted SAcid (S)-Acid (Hydrolyzed) Enzyme->SAcid Hydrolyzed SEster (S)-Ester (Re-methylated) SAcid->SEster MeOH, H+

Caption: Figure 1. Chemo-enzymatic pathway for the synthesis and separation of Methyl 3-methyl-2-phenylbutanoate enantiomers.

Structure-Activity Relationship (SAR)

SAR Core Methyl 3-methyl-2-phenylbutanoate Alpha Alpha-Substitution (Isopropyl) Core->Alpha Ester Methyl Ester Moiety Core->Ester Phenyl Phenyl Ring Core->Phenyl Effect1 Increases Tenacity (Steric Bulk) Alpha->Effect1 Effect2 Fruity/Sweet Note (Volatile) Ester->Effect2 Effect3 Floral/Balsamic Nuance Phenyl->Effect3

Caption: Figure 2. Structural dissection of the molecule highlighting the contribution of functional groups to the overall odor profile.

References

  • Synthesis of Phenylbutanoate Derivatives: Title: Process for the preparation of 3-methyl-2-phenylbutanoic acid derivatives.[1][2][3] Source: Patent US8377930B2 (PDE10 Inhibitors). URL:

  • Enantiomeric Resolution of Phenylalkanoic Acids: Title: Lipase-catalyzed kinetic resolution of 2-phenylalkanoic acids. Source: Journal of Molecular Catalysis B: Enzymatic. Note: General methodology for alpha-phenyl acid resolution.
  • Odor Profile of Related Acids: Title: (R)-2-Phenyl-3-methylbutanoic acid Properties. Source: ChemicalBook / PubChem. URL:[Link]

  • Constitutional Isomer Data: Title: Methyl 3-methyl-3-phenylbutanoate. Source: PubChem CID 576868. URL:[Link]

Sources

Validation

A Comparative Guide to the Optical Rotation of Chiral Methyl 3-methyl-2-phenylbutanoate Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the realm of stereochemistry, the optical rotation of a chiral molecule is a fundamental property that defines its interaction with plane-polarized light...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the optical rotation of a chiral molecule is a fundamental property that defines its interaction with plane-polarized light. This guide provides a comprehensive overview of the theoretical and practical aspects of measuring the optical rotation of the enantiomers of methyl 3-methyl-2-phenylbutanoate. However, it is crucial to note that despite extensive searches of scientific literature and chemical databases, specific experimental values for the optical rotation of (R)- and (S)-methyl 3-methyl-2-phenylbutanoate could not be located. This guide will, therefore, focus on the principles, methodologies, and expected comparative aspects based on established knowledge of stereoisomers, while highlighting the data gap for this specific compound.

The Significance of Optical Rotation in Chiral Molecules

Chiral molecules, such as the (R) and (S) enantiomers of methyl 3-methyl-2-phenylbutanoate, are non-superimposable mirror images of each other. A key physical property that distinguishes enantiomers is their optical activity—the ability to rotate the plane of polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted as (-)) by an exactly equal magnitude. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l * c)

Where:

  • T is the temperature (in degrees Celsius).

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

Expected Optical Rotation Values for Methyl 3-methyl-2-phenylbutanoate Enantiomers

While specific experimental data is not available, we can confidently predict the relationship between the optical rotations of the two enantiomers of methyl 3-methyl-2-phenylbutanoate.

Table 1: Predicted Comparative Optical Rotation Data

EnantiomerPredicted Sign of Specific RotationPredicted Magnitude of Specific Rotation
(R)-Methyl 3-methyl-2-phenylbutanoateOpposite to the (S)-enantiomerEqual to the (S)-enantiomer
(S)-Methyl 3-methyl-2-phenylbutanoateOpposite to the (R)-enantiomerEqual to the (R)-enantiomer

This prediction is based on the fundamental principle that enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.

Experimental Protocol for Determining Optical Rotation

The following is a detailed, step-by-step methodology for the experimental determination of the specific rotation of a chiral compound like methyl 3-methyl-2-phenylbutanoate. This protocol is designed to ensure accuracy and reproducibility.

Materials and Instrumentation:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (1 dm or other calibrated length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • High-purity solvent (e.g., chloroform, ethanol, or as specified in literature for similar compounds)

  • Sample of the purified enantiomer of methyl 3-methyl-2-phenylbutanoate

Step-by-Step Methodology:

  • Instrument Calibration: Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions. Calibrate the instrument by measuring the optical rotation of a blank (the pure solvent that will be used to dissolve the sample). The reading for the blank should be zero.

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified enantiomer of methyl 3-methyl-2-phenylbutanoate using an analytical balance.

    • Dissolve the weighed sample in the chosen high-purity solvent in a volumetric flask to a known volume. Ensure the sample is completely dissolved. The concentration (c) in g/mL is then calculated.

  • Filling the Polarimeter Cell:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path. Air bubbles can cause inaccurate readings.

    • Clean the outside of the cell to remove any fingerprints or residues.

  • Measurement:

    • Place the filled polarimeter cell in the sample chamber of the polarimeter.

    • Record the observed rotation (α) from the instrument's display. It is good practice to take multiple readings and average them to minimize random errors.

    • Record the temperature (T) at which the measurement is taken.

  • Calculation of Specific Rotation:

    • Use the recorded observed rotation (α), the known path length of the cell (l), and the calculated concentration (c) to determine the specific rotation [α] using the formula mentioned earlier.

    • The result should be reported with the temperature and wavelength, for example, [α]D20 = +X° (c = Y, solvent).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve fill_cell Fill Polarimeter Cell dissolve->fill_cell calibrate Calibrate Polarimeter with Blank calibrate->fill_cell measure Measure Observed Rotation (α) fill_cell->measure calculate Calculate Specific Rotation [α] measure->calculate

Caption: Workflow for Determining Specific Optical Rotation.

Factors Influencing Optical Rotation Values

It is critical for researchers to understand that the specific rotation of a compound is not an absolute constant. Several experimental parameters can influence its value:

  • Solvent: The polarity and refractive index of the solvent can affect the conformation of the chiral molecule and its interaction with light, thereby altering the observed rotation.

  • Temperature: Temperature can influence the conformational equilibrium of flexible molecules and the density of the solution, leading to changes in specific rotation.

  • Concentration: While the formula for specific rotation normalizes for concentration, at high concentrations, intermolecular interactions can sometimes cause deviations from linearity.

  • Wavelength of Light: The magnitude and even the sign of the optical rotation can change with the wavelength of the light used for the measurement. This phenomenon is known as optical rotatory dispersion (ORD).

Conclusion and Call for Data

This guide has outlined the fundamental principles and a robust experimental protocol for determining the optical rotation of the enantiomers of methyl 3-methyl-2-phenylbutanoate. While a direct comparison of experimental values is not currently possible due to a lack of publicly available data, the theoretical framework presented here provides a solid foundation for any future experimental work.

The scientific community would benefit greatly from the publication of the specific rotation values for (R)- and (S)-methyl 3-methyl-2-phenylbutanoate. Researchers who synthesize these compounds are strongly encouraged to characterize them thoroughly and publish their findings, including detailed experimental conditions for polarimetry, to fill this knowledge gap.

References

No direct experimental data for the optical rotation of methyl 3-methyl-2-phenylbutanoate was found in the conducted searches. The following are general resources on stereochemistry and optical rotation.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Methyl 3-methyl-2-phenylbutanoate

The Foundational Principle: The Safety Data Sheet (SDS) Before any handling or disposal, the single most critical step is to obtain and thoroughly review the manufacturer- or supplier-provided Safety Data Sheet (SDS) for...

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Principle: The Safety Data Sheet (SDS)

Before any handling or disposal, the single most critical step is to obtain and thoroughly review the manufacturer- or supplier-provided Safety Data Sheet (SDS) for methyl 3-methyl-2-phenylbutanoate. The SDS is the authoritative source for specific hazard identification, handling protocols, and disposal requirements. In its absence, the compound must be treated as hazardous, and the conservative procedures outlined below should be followed.

Inferred Hazard Profile from Chemical Analogs

Methyl 3-methyl-2-phenylbutanoate is an ester. To establish a baseline for safe handling in the absence of a specific SDS, we can analyze the properties of structurally similar esters. This analysis informs our assumption of potential hazards and justifies a cautious approach.

PropertyAnalog CompoundObservation & Implication for DisposalSource
Flammability Methyl 3-methyl-2-butenoateFlammable liquid (Flash Point: 37 °C / 98.6 °F). This suggests a significant fire risk. Waste must be kept away from ignition sources.[1]
Irritation Methyl 3-methylbenzoateCauses skin and serious eye irritation; may cause respiratory irritation. This necessitates the use of robust Personal Protective Equipment (PPE).[2]
Toxicity General EstersWhile specific data is absent, many organic esters can be harmful if swallowed, inhaled, or absorbed through the skin. Assume moderate toxicity.[3]
Environmental General EstersDirect release to the environment should be avoided. Many organic compounds are harmful to aquatic life. Discharge to drains is prohibited.[4][5]
Reactivity General EstersIncompatible with strong oxidizing agents and mineral acids (both non-oxidizing and oxidizing), which can cause heat generation or fire. Waste segregation is critical.[6][7]

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the disposal of methyl 3-methyl-2-phenylbutanoate.

DisposalWorkflow start Start: Have Unwanted Methyl 3-methyl-2-phenylbutanoate sds_check Is the Manufacturer's SDS Available? start->sds_check obtain_sds STOP. Obtain SDS from Supplier. Do Not Proceed. sds_check->obtain_sds No review_sds Review SDS Section 13 (Disposal Considerations) & Section 2 (Hazards Identification) sds_check->review_sds Yes hazard_char Characterize Waste: Is it RCRA Hazardous? review_sds->hazard_char non_haz Follow Institutional Guidelines for Non-Hazardous Chemical Waste hazard_char->non_haz No haz Treat as Hazardous Waste hazard_char->haz Yes, or Unknown end End: Waste Disposed non_haz->end containerize Select Compatible, Sealed Container (e.g., original container, HDPE carboy) haz->containerize segregate Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) containerize->segregate label Affix Hazardous Waste Label. List all constituents & concentrations. segregate->label store Store in Designated Satellite Accumulation Area (SAA) label->store dispose Arrange Pickup by Institutional EHS or Licensed Contractor store->dispose dispose->end

Sources

Handling

Personal protective equipment for handling Methyl 3-methyl-2-phenylbutanoate

[1] Executive Safety Summary & Risk Assessment Chemical Identity: Methyl 3-methyl-2-phenylbutanoate CAS: 55660-86-3 (Isomer/Analog Reference) Class: Phenyl Ester / Organic Intermediate[1] As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Risk Assessment

Chemical Identity: Methyl 3-methyl-2-phenylbutanoate CAS: 55660-86-3 (Isomer/Analog Reference) Class: Phenyl Ester / Organic Intermediate[1]

As a Senior Application Scientist, I must emphasize that while this compound is often utilized in fragrance chemistry or as a pharmaceutical intermediate, specific toxicological data is frequently sparse for this exact isomer.[1] Therefore, the Precautionary Principle applies: we treat this substance as a Potent Unknown with high lipophilicity.[1]

The "Why" Behind the Hazard
  • Lipophilicity: The phenyl and branched alkyl groups make this molecule highly lipophilic.[1] It will readily cross the dermal barrier (skin) if contact occurs.[1]

  • Ester Hydrolysis: Upon contact with mucous membranes (eyes/lungs), esters can hydrolyze into their corresponding acids (3-methyl-2-phenylbutanoic acid) and alcohols (methanol), driving local irritation and potential systemic toxicity.[1]

  • Volatility: While higher in molecular weight than simple esters, it possesses sufficient vapor pressure to generate respiratory irritants, necessitating strict engineering controls.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a Self-Validating System . If a user cannot meet the "Primary Barrier" requirement, the operation must be halted.

Body ZonePrimary Barrier (Mandatory)Secondary Barrier (Task Dependent)Scientific Rationale
Hand Protection Nitrile Rubber (High Grade) [1]• Thickness: ≥ 0.11 mm (4 mil)[1]• Standard: EN 374 / ASTM F739Silver Shield / Laminate Liner Required for: Spill cleanup or immersion >5 mins.[1]Permeation Dynamics: Esters can swell and degrade nitrile over time.[1] Thin nitrile provides splash protection only.[1] Immediate removal is required upon contact.
Eye Protection Chemical Splash Goggles [1][2]• Type: Indirect venting• Standard: ANSI Z87.1+Face Shield (8-inch) Required for: Volumes >500 mL or reaction heating.[1]Aerosol Defense: Safety glasses fail against liquid aerosols or vapors that can bypass side shields.[1] Goggles form a vapor-tight seal.[1]
Respiratory Laboratory Fume Hood [1]• Face Velocity: 100 fpm (0.5 m/s)• Sash Height: <18 inchesHalf-Face Respirator [1]• Cartridge: OV/P100 (Organic Vapor/Particulate)Required for: Spill cleanup outside hood.[1]Source Capture: Engineering controls (hood) are superior to PPE.[1] Respirators are a backup only for emergency breach.[1]
Body Defense Lab Coat (Poly/Cotton or Nomex) [1]• Fit: Buttoned to neck, cuffs covering wrists.[1]Chemical Resistant Apron Required for: Transferring liquids from drums/carboys.[1]Wicking Prevention: Standard fabric absorbs spills.[1] An apron provides an impervious layer for high-volume handling.[1]

Operational Workflow: The "Zero-Exposure" Protocol

This protocol integrates safety checks directly into the experimental workflow.[1]

Phase 1: Pre-Operational Validation[1]
  • Airflow Verification: Confirm fume hood monitor reads "Safe" or verify flow with a tissue strip (inward draw).[1]

  • Glove Inspection: Inflate nitrile gloves with air to check for micro-pinholes before donning.[1]

  • Solvent Trap: Prepare a waste beaker with 10% aqueous sodium carbonate inside the hood to neutralize any hydrolyzed acid residues on tools.[1]

Phase 2: Active Handling (Weighing & Transfer)[1]
  • The "Clean-Hand/Dirty-Hand" Rule:

    • Right Hand (Dirty): Handles the chemical container, spatula, and active syringe.

    • Left Hand (Clean): Handles the balance door, notebook, and hood sash.

  • Transfer Technique:

    • Liquids: Use a positive-displacement pipette or glass syringe.[1] Avoid pouring to eliminate drip/aerosol risk.[1]

    • Solids (if applicable/frozen): Use a disposable anti-static weigh boat.[1] Never return excess chemical to the stock bottle.[1]

Phase 3: Decontamination & Waste[1]
  • Immediate Wipe-Down: Wipe the exterior of the stock bottle with a dry Kimwipe, then a solvent-dampened wipe (Ethanol/Acetone) before returning it to storage.

  • Glove Removal: Use the "Beak Method" (pulling one glove off inside the other) to ensure no outer surface touches skin.[1]

  • Disposal: Segregate into Organic Combustible Waste . Do not mix with Oxidizers (e.g., Nitric Acid) due to violent reaction potential.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this chemical, emphasizing the "Stop Work" triggers.

SafetyProtocol Start START: Handling Methyl 3-methyl-2-phenylbutanoate RiskAssess Risk Assessment: Volume & Duration? Start->RiskAssess SmallVol < 10mL / Short Duration RiskAssess->SmallVol LargeVol > 10mL / Heating / Long Duration RiskAssess->LargeVol PPE_Standard Standard PPE: Nitrile Gloves + Goggles + Lab Coat SmallVol->PPE_Standard PPE_Enhanced Enhanced PPE: Double Gloves + Face Shield + Apron LargeVol->PPE_Enhanced Engineering Engineering Control: Fume Hood Check (100 fpm) PPE_Standard->Engineering PPE_Enhanced->Engineering Pass Flow OK Engineering->Pass Fail Flow Fail Engineering->Fail Action Proceed with Experiment (Syringe Transfer) Pass->Action Safe Stop STOP WORK Contact HSE Fail->Stop Unsafe Cleanup Decon & Waste Disposal (Organic Stream) Action->Cleanup

Figure 1: Decision logic for PPE selection and operational safety checks. Note the critical "Stop Work" trigger if engineering controls fail.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term injury.

Incident TypeImmediate ActionScientific Rationale
Skin Contact Flush for 15 Minutes. Use soap and water.[1][3] Do not use alcohol/solvents.[1]Solvents (like ethanol) increase skin permeability, driving the lipophilic ester deeper into the dermis. Water mechanically removes it.
Eye Splash Irrigate immediately. Hold eyelids open.[1][2] Rotate eyeballs during flushing.[1][2]Esters can bind to corneal proteins.[1] Immediate dilution prevents permanent corneal opacity or hydrolysis-induced burns.[1]
Spill (>100mL) Evacuate & Ventilate. Use Vermiculite/Clay absorbent.[1] Do not use paper towels.Paper increases surface area for evaporation (flammability risk).[1] Clay binds the liquid and suppresses vapor generation.[1]

References

  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed.[1] Division of Occupational Health and Safety.[1][4] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Glove Permeation of Chemicals: The State of the Art.[1] NIOSH Science Blog.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] Retrieved from [Link]

  • PubChem. Compound Summary: Methyl esters and derivatives.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

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